molecular formula C7H10N2 B15554625 2,3,5-Trimethylpyrazine-D10

2,3,5-Trimethylpyrazine-D10

Cat. No.: B15554625
M. Wt: 132.23 g/mol
InChI Key: IAEGWXHKWJGQAZ-LSURFNHSSA-N
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Description

2,3,5-Trimethylpyrazine-D10 is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 132.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2

Molecular Weight

132.23 g/mol

IUPAC Name

2-deuterio-3,5,6-tris(trideuteriomethyl)pyrazine

InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3,4D

InChI Key

IAEGWXHKWJGQAZ-LSURFNHSSA-N

Origin of Product

United States

Foundational & Exploratory

2,3,5-Trimethylpyrazine-D10 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 2,3,5-Trimethylpyrazine-D10

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical applications, and experimental methodologies related to this compound. The content is specifically tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Chemical and Physical Properties

This compound is the deuterated isotopologue of 2,3,5-trimethylpyrazine (B81540), a naturally occurring heterocyclic aromatic compound associated with nutty and roasted aromas in cooked foods.[1][2] In this labeled variant, all ten hydrogen atoms have been substituted with deuterium, resulting in a significant mass shift that makes it an ideal internal standard for quantitative mass spectrometry.[1] Its physicochemical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample extraction and chromatographic analysis.[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 2,3,5-tris(Methyl-d3)pyrazine-6-d
CAS Number 14667-55-1[1]
Molecular Formula C₇D₁₀N₂[1][3]
Molecular Weight 132.23 g/mol [1][3]
Isotopic Enrichment ≥ 98 atom % D[1]
Physical Properties

The physical properties of this compound are comparable to the unlabeled compound. The data for the non-deuterated form (2,3,5-Trimethylpyrazine) are provided below as a reference.

PropertyValue (for 2,3,5-Trimethylpyrazine)
Appearance Colorless to pale yellow liquid[4][5]
Odor Roasted nut, baked potato[4][6]
Boiling Point 171 - 172 °C[5][7]
Density 0.960 - 0.990 g/mL at 20°C[4][6]
Refractive Index 1.500 - 1.509 at 20°C[4][6]
Flash Point 54 °C[5]
Solubility Soluble in water, oils, and organic solvents[4][6]

Spectroscopic Data

While specific spectroscopic data for the D10 variant is not widely published, its mass spectrum is characterized by a +10 Da mass shift compared to the parent compound.[1] The following table provides reference spectroscopic data for the non-deuterated 2,3,5-Trimethylpyrazine.

SpectroscopyKey Data (for 2,3,5-Trimethylpyrazine)
Mass Spectrometry (EI) Molecular Weight: 122.17 g/mol [6][8]
¹H NMR (90 MHz, CDCl₃) δ (ppm): 2.48 (s, 3H), 2.49 (s, 3H), 8.14 (s, 1H)[6]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 20.94, 21.49, 21.92, 140.73, 148.92, 149.84, 151.08[6]

Core Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis.[1] Its use is critical in various fields:

  • Drug Metabolism Studies: In preclinical and clinical studies, it can be used to accurately quantify the metabolites of pyrazine-containing drug candidates.

  • Food and Flavor Chemistry: It is instrumental in tracking and quantifying the formation of 2,3,5-trimethylpyrazine in complex food matrices during processing and storage.[1]

  • Environmental Monitoring: Used for the precise measurement of volatile organic compounds (VOCs) in environmental samples.[1]

The use of a deuterated internal standard like this compound corrects for variations in sample preparation and matrix effects during analysis, thereby enhancing the precision and reliability of both GC-MS and LC-MS methods.[1][9]

Experimental Protocols

Quantification of 2,3,5-Trimethylpyrazine in a Sample Matrix via GC-MS

This protocol provides a general methodology for using this compound as an internal standard. Optimization will be required based on the specific matrix and instrumentation.

Objective: To accurately quantify the concentration of 2,3,5-trimethylpyrazine (analyte) in a given sample.

Materials:

  • Sample containing 2,3,5-trimethylpyrazine

  • This compound (Internal Standard) solution of known concentration

  • 2,3,5-Trimethylpyrazine (Analyte) standard for calibration curve

  • Appropriate extraction solvent (e.g., dichloromethane, methanol)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)[10]

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample into a vial.

    • Spike the sample with a precise volume of the this compound internal standard solution.

    • Add the extraction solvent to the vial.

    • Vortex or sonicate the sample for a set period to ensure thorough extraction.

    • Centrifuge the sample to separate the organic layer.

  • Extraction and Concentration:

    • Carefully transfer the organic supernatant to a clean vial.

    • Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of the analyte (2,3,5-trimethylpyrazine).

    • Spike each calibration standard with the same amount of the internal standard (this compound) as used for the samples.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC-MS.

    • Example GC Conditions:

      • Inlet Temperature: 230 °C[10]

      • Column: DB-WAX (60 m x 0.25 mm, 0.25 µm)[10]

      • Oven Program: Start at 40 °C (hold for 3 min), ramp to 120 °C at 5 °C/min, then ramp to 230 °C at 7 °C/min (hold for 10 min).[10]

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor (Analyte): m/z corresponding to key fragments of 2,3,5-trimethylpyrazine.

      • Ions to Monitor (Internal Standard): m/z corresponding to key fragments of this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in all samples and calibration standards.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Diagrams and Workflows

Stable Isotope Dilution Analysis (SIDA) Workflow

The following diagram illustrates the general workflow for quantitative analysis using this compound as an internal standard.

SIDA_Workflow Sample Sample containing Analyte (A) IS_Spike Spike with known amount of Internal Standard (IS) (this compound) Sample->IS_Spike Extraction Sample Preparation (Extraction, Cleanup) IS_Spike->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Data Acquisition (Measure Peak Areas of A and IS) Analysis->Data Ratio Calculate Peak Area Ratio (Area_A / Area_IS*) Data->Ratio Quant Quantification (Using Calibration Curve) Ratio->Quant

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Simplified Metabolic Pathway of 2,3,5-Trimethylpyrazine

This diagram shows the metabolic conversion of 2,3,5-trimethylpyrazine, a process where the D10-labeled version serves as a crucial tool for quantifying the resulting metabolites.

Metabolism_Pathway TMP 2,3,5-Trimethylpyrazine (Parent Compound) Phase1 Phase I Metabolism (Oxidation of a methyl group) TMP->Phase1 Quant_point Metabolite1 Pyrazinemethanol Intermediate Phase1->Metabolite1 Phase1_2 Further Oxidation Metabolite1->Phase1_2 Metabolite2 Pyrazinecarboxylic Acid Metabolites Phase1_2->Metabolite2 Excretion Urinary Excretion Metabolite2->Excretion Quant_point->Metabolite2 Quant_label Quantified using This compound as Internal Standard Quant_label->Quant_point

Caption: Metabolic pathway of 2,3,5-Trimethylpyrazine.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,3,5-Trimethylpyrazine-D10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,3,5-Trimethylpyrazine-D10 (perdeuterated 2,3,5-trimethylpyrazine), a stable isotope-labeled compound valuable as an internal standard in mass spectrometry-based quantitative analysis, particularly in flavor chemistry, environmental monitoring, and metabolic studies. This document outlines a proposed synthesis pathway, detailed experimental protocols for purification, and relevant analytical data.

Introduction

2,3,5-Trimethylpyrazine is a significant flavor compound found in a variety of roasted and fermented foods. Its deuterated isotopologue, this compound, in which all ten hydrogen atoms are replaced by deuterium (B1214612), is an ideal internal standard for analytical quantification due to its similar chemical properties to the unlabeled analog and its distinct mass shift.[1][2] This guide details a feasible synthetic approach and robust purification methodologies for obtaining high-purity this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of deuterated 2,3-butanedione (B143835) (2,3-butanedione-d6) and deuterated 1,2-diaminopropane (B80664) (1,2-diaminopropane-d4), followed by oxidation. This approach ensures the incorporation of deuterium at all desired positions.

Overall Reaction:

cluster_0 Synthesis Pathway 2,3-Butanedione-d6 2,3-Butanedione-d6 Condensation Condensation 2,3-Butanedione-d6->Condensation 1,2-Diaminopropane-d4 1,2-Diaminopropane-d4 1,2-Diaminopropane-d4->Condensation Dihydro-trimethylpyrazine-d10 2,3,5-Trimethyl-5,6-dihydropyrazine-d10 Condensation->Dihydro-trimethylpyrazine-d10 Oxidation Oxidation Dihydro-trimethylpyrazine-d10->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Proposed synthesis pathway for this compound.

Synthesis of Deuterated Precursors

2.1.1. 2,3-Butanedione-d6 (CAS: 22026-37-5)

A common method for the synthesis of 2,3-butanedione involves the oxidation of 2-butanone. To obtain the deuterated analog, one would start with a deuterated 2-butanone.

2.1.2. 1,2-Diaminopropane-d4

The synthesis of 1,2-diaminopropane can be achieved through the ammonolysis of 1,2-dichloropropane (B32752).[3] For the deuterated version, a deuterated 1,2-dichloropropane would be required. Alternatively, deuteration of 1,2-diaminopropane could be explored using methods like H/D exchange under specific catalytic conditions.

Experimental Protocols: Purification of this compound

Following the synthesis, the crude product will be a mixture containing the desired this compound, unreacted starting materials, and by-products. A multi-step purification process is necessary to achieve high purity.

Liquid-Liquid Extraction

This initial purification step aims to separate the pyrazine (B50134) product from the aqueous reaction mixture.

Protocol:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous phase three times with an equal volume of dichloromethane (B109758) (DCM) or methyl-tert-butyl ether (MTBE).

  • Combine the organic extracts.

  • Wash the combined organic phase with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude extract.

Silica (B1680970) Gel Flash Chromatography

Flash chromatography is employed for the removal of polar impurities.

Protocol:

  • Column Preparation: A silica gel column (e.g., 230-400 mesh) is packed using a slurry method with a non-polar solvent such as hexane (B92381).

  • Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: A solvent gradient is used for elution, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate (B1210297). For example, starting with 100% hexane and gradually increasing the ethyl acetate concentration to 20%.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing the pure product.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC can be utilized as a final polishing step.

Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid for MS compatibility, is a common mobile phase.[4] The separation can be performed isocratically or with a gradient.

  • Injection: The partially purified product is dissolved in a suitable solvent and injected onto the column.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization if the mobile phase is volatile, to yield the final high-purity product.

cluster_1 Purification Workflow Crude_Product Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM/Water) Crude_Product->LLE Crude_Extract Concentrated Crude Extract LLE->Crude_Extract Flash_Chrom Silica Gel Flash Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Flash_Chrom Partially_Purified Partially Purified Product Flash_Chrom->Partially_Purified Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water) Partially_Purified->Prep_HPLC Pure_Product High-Purity this compound Prep_HPLC->Pure_Product

Caption: Multi-step purification workflow for this compound.

Data Presentation

The following table summarizes the key analytical and physical data for this compound and its non-deuterated analog.

PropertyThis compound2,3,5-Trimethylpyrazine (for comparison)
Chemical Formula C₇D₁₀N₂C₇H₁₀N₂
Molecular Weight 132.23 g/mol [2]122.17 g/mol [5]
CAS Number 14667-55-1[2]14667-55-1[5]
Boiling Point Not available171-172 °C
Density Not available0.979 g/mL at 25 °C
Isotopic Purity ≥ 98 atom % D[2]Not applicable
Mass Spectrum (EI) Expected M+ at m/z 132. Characteristic fragmentation pattern with higher mass fragments compared to the non-deuterated analog.M+ at m/z 122. Key fragments at m/z 121, 81, 54, 42.[6]
¹³C NMR (CDCl₃) Expected shifts similar to the non-deuterated analog, but with splitting due to C-D coupling.δ (ppm): 151.08, 149.84, 148.92, 140.73, 21.49[5]
²H NMR Peaks corresponding to the different deuterium environments.Not applicable

Conclusion

This technical guide provides a framework for the synthesis and purification of high-purity this compound. The proposed synthesis route, utilizing deuterated precursors, offers a direct method for achieving full isotopic labeling. The detailed multi-step purification protocol, combining liquid-liquid extraction, flash chromatography, and preparative HPLC, is designed to effectively remove impurities and yield a product suitable for demanding analytical applications. The presented data serves as a reference for the characterization of the final product. Researchers and drug development professionals can utilize this guide to produce and qualify this compound as a reliable internal standard for their quantitative studies.

References

2,3,5-Trimethylpyrazine-D10 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-Trimethylpyrazine-D10, a deuterated analog of the naturally occurring flavor and aroma compound, 2,3,5-trimethylpyrazine. This isotopically labeled version is a critical tool for researchers in various fields, including flavor chemistry, metabolic studies, and environmental analysis, primarily serving as an internal standard for quantitative analysis using mass spectrometry.

Chemical and Physical Properties

This compound is a stable, isotopically enriched compound. Below is a summary of its key chemical and physical properties, compiled from commercially available data.

PropertySpecification
Chemical Name This compound
Synonyms Pyrazine (B50134), 2,3,5-trimethyl-, deuterated
Molecular Formula C₇D₁₀N₂
Molecular Weight 132.23 g/mol
CAS Number 14667-55-1 (for the unlabeled compound)
Appearance Clear, colorless to pale yellow liquid
Chemical Purity ≥98% (typically determined by GC-MS)
Isotopic Enrichment ≥98 atom % D

Analytical Methodologies

Accurate characterization of this compound is essential for its use as an internal standard. The following sections detail the typical experimental protocols for the key analytical techniques used to verify its identity, purity, and isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the chemical purity and isotopic enrichment of this compound.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a DB-WAX column (60 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Injector:

    • Injection Mode: Splitless or split, depending on the concentration.

    • Inlet Temperature: 230 °C.[1]

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.[1]

    • Ramp 1: Increase to 120 °C at a rate of 5 °C/min.[1]

    • Ramp 2: Increase to 230 °C at a rate of 7 °C/min.[1]

    • Final hold: Hold at 230 °C for 10 minutes.[1]

  • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Mass Scan Range: m/z 20-500.[1]

Data Analysis: The chemical purity is determined by integrating the peak area of this compound relative to the total ion chromatogram. Isotopic enrichment is assessed by examining the mass spectrum of the peak and comparing the abundance of the deuterated molecular ion (m/z 132) to any unlabeled (m/z 122) or partially labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium (B1214612) labeling.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O) are common solvents.[2][3]

  • ¹H NMR: This spectrum is used to confirm the absence of protons at the labeled positions. The spectrum should show a significant reduction or absence of signals corresponding to the methyl and pyrazine ring protons found in the unlabeled compound.

  • ¹³C NMR: This spectrum provides information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of the deuterated compound will be very similar to the unlabeled compound.[2][3]

  • ²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

Representative Certificate of Analysis

The following table represents a typical Certificate of Analysis for a batch of this compound. Note that this is a representative example, and actual values will vary by batch.

TestSpecificationResultMethod
Appearance Conforms to standardConformsVisual
Chemical Purity (GC-MS) ≥ 98.0%99.5%GC-MS
Isotopic Enrichment ≥ 98.0 atom % D99.2 atom % DGC-MS
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Residual Solvents Meets USP <467> limitsMeets limitsHeadspace GC
Elemental Analysis C, H, N theoretical ±0.4%ConformsCHN Analyzer

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

cluster_reception Sample Reception cluster_testing Analytical Testing cluster_data Data Review and Reporting reception Sample and Request Received login Sample Login and Labeling reception->login gcms GC-MS Analysis (Purity, Isotopic Enrichment) login->gcms nmr NMR Analysis (Structure Verification) login->nmr other Other Tests (e.g., Residual Solvents) login->other review Data Review and Approval gcms->review nmr->review other->review generate_coa Generate Certificate of Analysis review->generate_coa release Product Release generate_coa->release cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Unknown Sample (Contains Analyte) mixed_sample Spiked Sample sample->mixed_sample standard Known Amount of This compound (Internal Standard) standard->mixed_sample gcms GC-MS Analysis mixed_sample->gcms ratio Measure Peak Area Ratio (Analyte / Internal Standard) gcms->ratio calculation Calculate Analyte Concentration ratio->calculation

References

The Natural Occurrence of 2,3,5-Trimethylpyrazine in Food: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-trimethylpyrazine (B81540) is a key aroma compound found in a wide variety of thermally processed and fermented foods, imparting characteristic nutty, roasted, and cocoa-like flavors. Its presence is a significant contributor to the sensory profile of products such as coffee, cocoa, roasted nuts, and baked goods. This technical guide provides a comprehensive overview of the natural occurrence of 2,3,5-trimethylpyrazine in food, detailing its formation pathways, quantitative distribution in various food matrices, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in food chemistry, flavor science, and the biological implications of dietary pyrazines.

Introduction

Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are important constituents of the aroma of many foods.[1] Among these, alkylpyrazines, such as 2,3,5-trimethylpyrazine, are particularly significant due to their low odor thresholds and desirable sensory attributes.[2] This compound is formed primarily through two main pathways: the Maillard reaction during thermal processing and microbial activity during fermentation.[3] Its characteristic nutty and roasted aroma makes it a crucial component of the flavor profile of numerous food products, including coffee, chocolate, peanuts, and bread.[2][4] Understanding the mechanisms of its formation and its distribution in foods is essential for controlling and optimizing flavor development in food production. Furthermore, as a diet-derived compound, its metabolic fate and potential physiological effects are of interest to the drug development community.

Formation Pathways of 2,3,5-Trimethylpyrazine

The formation of 2,3,5-trimethylpyrazine in food is a complex process primarily driven by chemical reactions at elevated temperatures or by microbial metabolism.

The Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the principal pathway for the formation of 2,3,5-trimethylpyrazine in thermally processed foods.[1][3] The reaction proceeds through a series of complex steps, starting with the condensation of a carbonyl group from a reducing sugar and an amino group from an amino acid to form an N-substituted glycosylamine.[5] This is followed by the Amadori rearrangement to form ketosamines.[6] Subsequent degradation of these intermediates leads to the formation of α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are key precursors for pyrazine (B50134) synthesis.[7] The reaction of these dicarbonyls with amino compounds ultimately leads to the formation of various alkylpyrazines, including 2,3,5-trimethylpyrazine.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_intermediates Intermediate Stages cluster_product Product Reducing Sugars Reducing Sugars Glycosylamine Glycosylamine Reducing Sugars->Glycosylamine + Amino Acid Amino Acids Amino Acids Amino Acids->Glycosylamine Amadori Product Amadori Product Glycosylamine->Amadori Product Amadori Rearrangement Dicarbonyls α-Dicarbonyls (Glyoxal, Methylglyoxal) Amadori Product->Dicarbonyls Degradation 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Dicarbonyls->2,3,5-Trimethylpyrazine + Amino Compound

Maillard reaction pathway to 2,3,5-trimethylpyrazine.
Microbial Formation

In fermented foods, 2,3,5-trimethylpyrazine can be produced through microbial metabolic pathways.[3] Certain bacteria, particularly species of Bacillus such as Bacillus subtilis and Bacillus amyloliquefaciens, have been identified as producers of this compound.[2][8] The biosynthetic pathway in Bacillus subtilis involves the metabolism of L-threonine and glucose.[9] L-threonine is converted to intermediates that, along with metabolites from glucose, serve as precursors for the pyrazine ring and its methyl substituents. The key enzyme L-threonine-3-dehydrogenase plays a crucial role in this pathway.[9][10]

Microbial_Formation_Pathway cluster_substrates Substrates cluster_pathway Metabolic Pathway in Bacillus subtilis cluster_product Product L-Threonine L-Threonine L-2-amino-acetoacetate L-2-amino-acetoacetate L-Threonine->L-2-amino-acetoacetate L-threonine-3- dehydrogenase (TDH) D-Glucose D-Glucose Pyruvate Pyruvate D-Glucose->Pyruvate Glycolysis Aminoacetone Aminoacetone L-2-amino-acetoacetate->Aminoacetone Decarboxylation 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Aminoacetone->2,3,5-Trimethylpyrazine Acetoin Acetoin Pyruvate->Acetoin Acetoin->2,3,5-Trimethylpyrazine Condensation

Microbial synthesis of 2,3,5-trimethylpyrazine.

Quantitative Occurrence in Foods

The concentration of 2,3,5-trimethylpyrazine varies significantly across different food products, depending on the raw materials, processing conditions (e.g., roasting time and temperature), and fermentation parameters. The following table summarizes the quantitative data for 2,3,5-trimethylpyrazine in various foods.

Food CategorySpecific Food ItemConcentration Range (µg/kg)Reference(s)
Coffee Roasted Coffee Beans82,100 - 211,600[11]
Brewed Coffee (4.08 µM)~500[12]
Cocoa & Chocolate Roasted Cocoa BeansVaries with roasting[13]
Nuts Roasted PeanutsVaries with roasting[14]
Baked Goods Bread CrustPresent, varies with baking[4]
Dairy Brown CheesePresent[15]
Fermented Foods Chinese Baijiu17.39 - 1428.41[3]
Fermented Soy ProductsPresent[13]

Experimental Protocols for Analysis

The accurate quantification of 2,3,5-trimethylpyrazine in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose, often coupled with a sample preparation method such as solid-phase microextraction (SPME) or stable isotope dilution assay (SIDA).

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food.

4.1.1. Sample Preparation and Extraction

  • Sample Homogenization: A representative sample of the food product (e.g., ground coffee, crushed peanuts) is accurately weighed into a headspace vial.

  • Internal Standard Addition: An internal standard (e.g., 2-methyl-3-heptanone) is added to the sample for quantification purposes.

  • Equilibration: The vial is sealed and placed in a temperature-controlled agitator to allow for the equilibration of volatile compounds between the sample and the headspace. Typical conditions are 60°C for 20-30 minutes.[10]

  • Extraction: An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[10][16]

4.1.2. GC-MS Analysis

  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

  • Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Temperature Program: A typical oven temperature program starts at 40°C (held for 3 min), increases to 120°C at 5°C/min, and then to 230°C at 7°C/min (held for 10 min).[3]

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. Identification is based on comparison of mass spectra and retention times with those of authentic standards.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantification that uses a stable isotope-labeled analog of the analyte as an internal standard.

4.2.1. Synthesis and Preparation of Labeled Standard

A deuterated or 13C-labeled 2,3,5-trimethylpyrazine standard is synthesized. A known amount of this standard is added to the food sample prior to extraction.

4.2.2. Extraction

The extraction procedure is similar to that for HS-SPME or can involve liquid-liquid extraction or other appropriate methods. The key is to ensure thorough mixing of the labeled standard with the native analyte in the sample matrix.

4.2.3. GC-MS/MS or LC-MS/MS Analysis

The sample extract is analyzed by GC-MS/MS or LC-MS/MS. The quantification is based on the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.[12] This method corrects for losses during sample preparation and for matrix effects during analysis, providing highly accurate and precise results.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Internal Standard Addition Internal Standard Addition (IS or Labeled IS) Homogenization->Internal Standard Addition HS-SPME HS-SPME Internal Standard Addition->HS-SPME Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction GC-MS GC-MS HS-SPME->GC-MS Liquid-Liquid Extraction->GC-MS Quantification Quantification GC-MS->Quantification

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3,5-Trimethylpyrazine-D10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,5-Trimethylpyrazine-D10. As a deuterated internal standard, understanding its fragmentation is crucial for accurate quantification of its non-labeled counterpart in complex matrices, a common requirement in flavor chemistry, environmental analysis, and metabolic studies.[1] This document outlines the primary fragmentation pathways, presents quantitative data, and provides a generalized experimental protocol for obtaining the mass spectrum.

Introduction to 2,3,5-Trimethylpyrazine (B81540) and its Deuterated Analog

2,3,5-Trimethylpyrazine is a heterocyclic aromatic compound prevalent in roasted and nutty-flavored foods, arising from the Maillard reaction.[1] Its deuterated isotopologue, this compound (C₇D₁₀N₂), in which all ten hydrogen atoms are replaced by deuterium (B1214612), serves as an ideal internal standard for mass spectrometry-based quantification.[1] The +10 Da mass shift allows for clear differentiation from the native compound while maintaining nearly identical chemical and chromatographic properties.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

The fragmentation data for pyrazines are typically acquired using gas chromatography coupled with mass spectrometry (GC-MS) employing electron ionization (EI).[2] The following outlines a general methodology:

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Ionization Mode : Electron Ionization (EI).[3]

  • Electron Energy : Typically 70 eV, a standard energy that promotes reproducible fragmentation patterns and allows for library matching.[2][4][5]

  • Sample Introduction : The sample, dissolved in a suitable volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge ratio (m/z).

Electron ionization is considered a "hard" ionization technique, leading to extensive fragmentation which provides a detailed "fingerprint" of the molecule's structure.[4][5]

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound is inferred from the well-established fragmentation of its non-deuterated analog, 2,3,5-Trimethylpyrazine (C₇H₁₀N₂; MW: 122.17 g/mol ).[3][6] The molecular ion of the deuterated compound is observed at m/z 132.[1] The primary fragmentation pathways involve the loss of neutral species such as a deuterated methyl radical (•CD₃) and hydrogen deuteride (B1239839) (HD).

Key Fragmentation Pathways
  • Formation of the Molecular Ion (M⁺•) : The initial step is the removal of an electron from the this compound molecule to form the molecular ion at m/z 132 .

  • Loss of a Deuterated Methyl Radical (•CD₃) : A prominent fragmentation pathway for alkylpyrazines is the cleavage of a C-C bond to lose a methyl radical.[2] For the deuterated compound, this results in the loss of a •CD₃ radical, leading to a fragment ion at m/z 114 .

  • Loss of a Hydrogen Deuteride (HD) : The loss of a hydrogen atom from the molecular ion is a common fragmentation for many organic molecules. In the case of the deuterated pyrazine, this would likely involve the loss of a deuterium atom, or potentially a hydrogen if any residual protons are present. A more characteristic fragmentation for similar heterocyclic systems can be the loss of HCN or, in this deuterated case, DCN.

The mass spectrum of the non-deuterated 2,3,5-trimethylpyrazine shows a base peak at m/z 121, corresponding to the loss of a single hydrogen atom. It also shows a significant peak at m/z 80. The fragmentation of the deuterated analog is expected to follow a similar pattern with corresponding mass shifts.

Quantitative Fragmentation Data

The following table summarizes the expected prominent ions in the electron ionization mass spectrum of this compound, with m/z values and proposed identities. The relative abundances are estimated based on the fragmentation patterns of the non-deuterated analog.

m/zProposed Fragment IonProposed Neutral Loss
132[C₇D₁₀N₂]⁺• (Molecular Ion)-
130[C₇D₈N₂]⁺•D₂
117[C₆D₇N₂]⁺•CD₃
90[C₅D₄N₂]⁺•C₂D₆

Note: The exact relative abundances can vary depending on the specific instrumentation and experimental conditions.

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical flow of the major fragmentation pathways for this compound.

Fragmentation_Pathway M [C₇D₁₀N₂]⁺• m/z = 132 (Molecular Ion) F1 [C₆D₇N₂]⁺ m/z = 117 M->F1 - •CD₃

Caption: Primary fragmentation of this compound.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Separation Chromatographic Separation Sample->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Elution MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Mass Spectrum Detection->Data Signal

Caption: Generalized GC-MS experimental workflow.

References

Navigating the Spectral Landscape of 2,3,5-Trimethylpyrazine-D10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR) spectral data for 2,3,5-trimethylpyrazine, serving as a reference point for the analysis of its deuterated isotopologue, 2,3,5-Trimethylpyrazine-D10. Due to the limited public availability of specific NMR data for this compound, this document presents the detailed spectral information for the non-deuterated form to facilitate comparative analysis and guide experimental design.

Introduction

2,3,5-Trimethylpyrazine is a substituted pyrazine (B50134) that contributes to the aroma and flavor of various foods and beverages. Its deuterated analog, this compound (C7D10N2), is a valuable tool in analytical and metabolic studies, often used as an internal standard in mass spectrometry and NMR spectroscopy. Understanding the NMR spectral characteristics of the parent compound is crucial for interpreting the data from studies involving its isotopically labeled form.

NMR Spectral Data of 2,3,5-Trimethylpyrazine (Non-deuterated)

The following tables summarize the reported ¹H and ¹³C NMR spectral data for 2,3,5-trimethylpyrazine. These values serve as a foundational reference for researchers working with its deuterated counterpart.

Table 1: ¹H NMR Spectral Data of 2,3,5-Trimethylpyrazine
Chemical Shift (δ) ppmMultiplicityAssignment
~8.3SingletH-6
~2.5SingletCH₃ at C-2
~2.5SingletCH₃ at C-3
~2.4SingletCH₃ at C-5

Note: The exact chemical shifts for the methyl protons can be very close and may not be fully resolved in lower-field NMR spectrometers.

Table 2: ¹³C NMR Spectral Data of 2,3,5-Trimethylpyrazine
Chemical Shift (δ) ppmAssignment
~151.7C-2
~148.8C-3
~145.4C-5
~142.9C-6
~21.7CH₃ at C-2
~21.2CH₃ at C-3
~20.5CH₃ at C-5

Experimental Protocol for NMR Data Acquisition

While a specific protocol for this compound is not publicly available, the following general methodology can be adapted for acquiring high-quality NMR spectra of isotopically labeled small molecules.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals with the analyte. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Concentration: Prepare a solution of this compound with a concentration typically ranging from 5 to 25 mg/mL. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the desired signal-to-noise ratio.

  • Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing (0 ppm). However, for deuterated samples, referencing to the residual solvent peak is also a common practice.

2. NMR Spectrometer Setup:

  • Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Probe Tuning and Matching: The NMR probe must be tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H or ¹³C) and the deuterium (B1214612) lock frequency.

  • Shimming: The magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

4. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Compound (this compound) Dissolution Dissolution & Vortexing Compound->Dissolution Solvent Deuterated Solvent Solvent->Dissolution Standard Internal Standard (optional) Standard->Dissolution Spectrometer NMR Spectrometer Setup (Tuning, Shimming) Dissolution->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transformation H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Structure_Elucidation Structure Elucidation / Confirmation Peak_Picking->Structure_Elucidation Reporting Reporting & Data Archiving Structure_Elucidation->Reporting

A generalized workflow for NMR spectral data acquisition and analysis.

Conclusion

While direct NMR spectral data for this compound is not readily found in public databases, the information provided for its non-deuterated analog offers a crucial reference for researchers. The generalized experimental protocol and the logical workflow diagram presented in this guide are intended to assist scientists in designing their experiments and in the subsequent analysis of the acquired data. It is anticipated that as the use of this compound in various research fields expands, its detailed NMR spectral characterization will become more widely available.

Physicochemical Properties of Deuterated Pyrazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated pyrazines. It is designed to be a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where isotopic labeling is employed. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway of pyrazines, highlighting the impact of deuteration.

Introduction to Deuterated Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in nature and are also synthesized for various applications, including pharmaceuticals and flavorings. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful strategy in drug discovery. This isotopic substitution can significantly alter the physicochemical and metabolic properties of a molecule, a phenomenon known as the kinetic isotope effect.[]

The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile by increasing its half-life and reducing the formation of toxic metabolites.[2][3] Understanding the fundamental physicochemical properties of deuterated pyrazines is therefore crucial for their effective application in research and drug development.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for pyrazine (B50134) and its selected deuterated and non-deuterated alkyl derivatives. The data has been compiled from various sources to provide a comparative overview.

Table 1: General Physicochemical Properties of Pyrazine and its Deuterated Analog

PropertyPyrazinePyrazine-d4Reference(s)
Molecular Formula C₄H₄N₂C₄D₄N₂[4]
Molecular Weight ( g/mol ) 80.0984.11[4]
Melting Point (°C) 5255-57[5][6]
Boiling Point (°C) 115116[5][6]
Water Solubility SolubleNot specified[5]
pKa (of conjugate acid) 0.65 (at 27°C)Not specified[7]

Table 2: Physicochemical Properties of Selected Alkylpyrazines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methylpyrazine (B48319)C₅H₆N₂94.11-29135
2,5-DimethylpyrazineC₆H₈N₂108.1415155
2,5-Dimethylpyrazine-d6C₆D₆H₂N₂114.18Not specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of deuterated pyrazines. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which a solid deuterated pyrazine transitions into a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[8]

  • Capillary tubes (sealed at one end)[9]

  • Sample of the deuterated pyrazine (finely powdered)

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered deuterated pyrazine onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.[10]

  • Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Initial Determination (Rapid Heating): Heat the sample rapidly to get an approximate melting point range. Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid.[9]

  • Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20°C below the approximate melting point.[9] Insert a new capillary tube with the sample. Heat the sample slowly, at a rate of 1-2°C per minute, as it approaches the previously determined melting range.

  • Data Recording: Carefully observe the sample and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.[11]

Determination of Boiling Point (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of a liquid deuterated pyrazine equals the atmospheric pressure.

Materials:

  • Small test tube or fusion tube[12]

  • Capillary tube (sealed at one end)[12]

  • Thermometer

  • Heating apparatus (e.g., aluminum block or oil bath)[12]

  • Liquid sample of the deuterated pyrazine

Procedure:

  • Sample Preparation: Add a few drops of the liquid deuterated pyrazine to a small test tube or fusion tube.

  • Capillary Inversion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the liquid.[12]

  • Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (oil or aluminum block), ensuring the sample is below the level of the heating medium.[13]

  • Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[13]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a deuterated pyrazine in a saturated aqueous solution at a specific temperature.

Materials:

  • Scintillation vials or flasks with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Deuterated pyrazine sample

  • Distilled or deionized water

Procedure:

  • Sample Preparation: Add an excess amount of the deuterated pyrazine to a vial containing a known volume of water.[14]

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid pellet.

  • Quantification: Dilute the extracted sample to a suitable concentration and analyze it using a calibrated HPLC or GC-MS method to determine the concentration of the deuterated pyrazine.

  • Calculation: The solubility is expressed as the concentration of the deuterated pyrazine in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a deuterated pyrazine.

Materials:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)[15]

  • Solution of the deuterated pyrazine in water or a suitable co-solvent

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Dissolve a known amount of the deuterated pyrazine in a known volume of water or a co-solvent to create a solution of known concentration.[15]

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the titrant (strong acid) in small, known increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[16]

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the deuterated pyrazine has been protonated. This point corresponds to the inflection point of the titration curve.[17]

Metabolic Pathway of Pyrazines and the Impact of Deuteration

Pyrazines, particularly alkylpyrazines, undergo metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[18] This metabolic process typically involves oxidation of the alkyl side chains.

Cytochrome P450-Mediated Metabolism of Alkylpyrazines

The metabolism of an alkylpyrazine, such as 2-methylpyrazine, generally proceeds through Phase I and Phase II reactions.

  • Phase I Metabolism: The initial step is often the oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. This reaction is catalyzed by CYP enzymes.[18]

  • Phase II Metabolism: The resulting carboxylic acid can then be conjugated with endogenous molecules, such as glucuronic acid or glycine, to form more water-soluble metabolites that are readily excreted from the body.

The following diagram illustrates the generalized metabolic pathway of 2-methylpyrazine.

Metabolic_Pathway Figure 1. Generalized Metabolic Pathway of 2-Methylpyrazine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MP 2-Methylpyrazine HMP 2-Hydroxymethylpyrazine MP->HMP CYP450 (Oxidation) PCA Pyrazine-2-carboxylic acid HMP->PCA Alcohol/Aldehyde Dehydrogenase Conj Conjugated Metabolites (e.g., Glucuronide) PCA->Conj UGT/GST etc. (Conjugation) Excretion Excretion Conj->Excretion Excretion

Caption: Figure 1. Generalized Metabolic Pathway of 2-Methylpyrazine

Impact of Deuteration on Metabolism (Kinetic Isotope Effect)

The rate-limiting step in the metabolism of many drugs is the cleavage of a C-H bond by CYP enzymes. Replacing the hydrogen atoms on the methyl group of 2-methylpyrazine with deuterium ([²H₃]-2-methylpyrazine) would result in stronger C-D bonds.

The workflow below illustrates how the kinetic isotope effect is evaluated.

KIE_Workflow Figure 2. Workflow for Evaluating the Kinetic Isotope Effect cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_conclusion Conclusion start Incubate Deuterated and Non-deuterated Pyrazine with Liver Microsomes/CYP Enzymes sampling Collect Samples at Various Time Points start->sampling extraction Extract Analytes sampling->extraction quant Quantify Parent Compound and Metabolites using LC-MS/MS extraction->quant comparison Compare Metabolic Rates quant->comparison kie Determine Kinetic Isotope Effect comparison->kie

Caption: Figure 2. Workflow for Evaluating the Kinetic Isotope Effect

This increased bond strength makes the C-D bond more difficult to break, leading to a slower rate of oxidation by CYP enzymes. Consequently, the deuterated pyrazine would be metabolized more slowly than its non-deuterated counterpart. This can result in:

  • Increased half-life: The drug remains in the body for a longer period.

  • Increased exposure (AUC): The overall amount of the drug in the systemic circulation is higher.

  • Reduced formation of metabolites: This can be beneficial if the metabolites are toxic or inactive.

Conclusion

The deuteration of pyrazines offers a promising avenue for modulating their physicochemical and pharmacokinetic properties. While comprehensive data on a wide range of deuterated pyrazines is still emerging, the principles of the kinetic isotope effect provide a strong rationale for their investigation in drug development. The experimental protocols detailed in this guide provide a framework for the systematic characterization of these important molecules, enabling researchers to better understand and harness the potential of deuterium substitution. Further research into the specific physicochemical and metabolic profiles of various deuterated pyrazines will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

Navigating the Stability and Storage of 2,3,5-Trimethylpyrazine-D10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of 2,3,5-Trimethylpyrazine-D10, a deuterated internal standard crucial for accurate quantification in various analytical applications. While specific quantitative stability data for this compound is not extensively available in public literature, this document consolidates information on the general stability of pyrazine (B50134) compounds and the established protocols for handling isotopically labeled standards to ensure their integrity and performance.

Overview of this compound Stability

This compound is a stable, isotopically labeled version of the aromatic compound 2,3,5-trimethylpyrazine. The pyrazine ring is known for its high chemical stability due to its aromatic nature.[1][2] The primary concerns for the long-term stability of this compound revolve around preventing degradation of the molecule and maintaining its isotopic purity by avoiding deuterium-hydrogen (H/D) exchange.[3][4][5]

General assessments from suppliers indicate that this compound is stable under normal laboratory conditions.[5] However, proper storage and handling are paramount to preserving its integrity over time.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is essential to adhere to the following storage guidelines, which are compiled from best practices for deuterated standards and related chemical compounds.

ParameterRecommendationRationale
Temperature Solid Form: -20°C or colder in a desiccator.[3] In Solution: 2-8°C for short-term storage, -20°C for long-term storage.[3][6] One supplier specifically recommends 2-8°C storage in a refrigerator.Lower temperatures minimize the rate of potential chemical degradation and reduce solvent evaporation from solutions. Desiccation prevents moisture absorption.
Light Store in the dark, using amber vials or by wrapping containers in foil.[3][4][7]Protection from light prevents potential photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][7]Minimizes exposure to moisture and oxygen, which can contribute to degradation and H/D exchange.
Container Use tightly sealed, high-quality glass vials.Prevents contamination and solvent evaporation.

Potential Degradation Pathways and Incompatibilities

ConditionPotential Degradation Pathway
Acidic/Basic Conditions The pyrazine ring is generally stable, but extreme pH conditions should be avoided as they can catalyze deuterium-hydrogen exchange, particularly if there were susceptible positions on the molecule.[3][4]
Oxidation Exposure to strong oxidizing agents can lead to the oxidation of the pyrazine ring or its alkyl substituents.[3] Incompatible materials include strong oxidizing agents and strong acids.
Photodegradation Exposure to UV or high-intensity light may induce degradation.
Thermal Stress While generally thermally stable, prolonged exposure to high temperatures should be avoided.

Experimental Protocols: Best Practices for Handling and Solution Preparation

Adherence to meticulous experimental protocols is critical to prevent contamination, degradation, and isotopic exchange of this compound.

General Handling Workflow

The following diagram outlines a general workflow for the proper handling and preparation of this compound solutions to maintain its stability and purity.

G Workflow for Handling Deuterated Standards cluster_storage Storage cluster_preparation Solution Preparation cluster_use Analytical Use storage Store at -20°C Protected from light and moisture equilibration Equilibrate vial to room temperature before opening storage->equilibration Retrieve for use reconstitution Reconstitute in an appropriate aprotic solvent (e.g., acetonitrile (B52724), methanol) equilibration->reconstitution vortex Vortex/sonicate to ensure complete dissolution reconstitution->vortex transfer Transfer to a labeled, sealed vial vortex->transfer working_solution Prepare fresh working solutions for each experiment transfer->working_solution Prepare dilutions analysis Perform analysis (e.g., LC-MS/MS) working_solution->analysis

Caption: General workflow for handling and preparing deuterated standard solutions.

Protocol for Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (solid or neat oil)

  • High-purity aprotic solvent (e.g., acetonitrile or methanol, LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture, which can lead to H/D exchange.[5]

  • Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the selected aprotic solvent and swirl to dissolve. Avoid using acidic or basic aqueous solutions as they can catalyze H/D exchange.[3][4]

  • Dilution: Once fully dissolved, dilute to the mark with the solvent.

  • Storage of Stock Solution: Transfer the stock solution to a labeled amber glass vial with a tightly sealed cap and store at -20°C for long-term stability.[3]

  • Preparation of Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each analytical run to minimize the risk of degradation or changes in concentration due to solvent evaporation.

Logical Framework for Ensuring Standard Stability

The following diagram illustrates the logical relationships and dependencies for maintaining the stability and integrity of this compound.

G Logical Framework for Standard Stability cluster_factors Controlling Factors cluster_outcomes Preventative Outcomes compound_integrity High Compound Integrity (Chemical & Isotopic Purity) storage_conditions Appropriate Storage (-20°C, Dark, Dry) prevent_degradation Prevention of Chemical Degradation storage_conditions->prevent_degradation handling_technique Proper Handling (Inert atmosphere, RT equilibration) prevent_exchange Prevention of H/D Exchange handling_technique->prevent_exchange prevent_contamination Prevention of Contamination handling_technique->prevent_contamination solvent_choice Correct Solvent (Aprotic, High-purity) solvent_choice->prevent_exchange prevent_degradation->compound_integrity prevent_exchange->compound_integrity prevent_contamination->compound_integrity

Caption: Key factors influencing the stability of deuterated standards.

References

Commercial Suppliers and Technical Guide for 2,3,5-Trimethylpyrazine-D10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,3,5-Trimethylpyrazine-D10 is a critical analytical tool, primarily utilized as an internal standard in mass spectrometry-based quantitative studies. Its deuterated nature allows for precise and accurate quantification of its non-deuterated counterpart, 2,3,5-Trimethylpyrazine, a compound often associated with flavor profiles in food and potentially present in biological matrices. This guide provides an in-depth overview of commercial suppliers, their product specifications, and detailed experimental protocols for the application of this stable isotope-labeled compound.

Commercial Availability

Several reputable chemical suppliers offer this compound. The following tables summarize the available quantitative data from a selection of these suppliers to facilitate easy comparison for procurement.

Table 1: General Product Information from Commercial Suppliers

SupplierProduct/Catalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ClearsynthCS-C-01723Not AvailableC₇D₁₀N₂132.15
PharmaffiliatesPA STI 088279Not AvailableC₇D₁₀N₂132.23
Cymit Química S.L.3U-D777914667-55-1 (unlabeled)Not specified132.23
LGC StandardsTRC-T89510714667-55-1 (unlabeled)C₇D₁₀N₂132.229
ResolveMass Laboratories Inc.Not specified14667-55-1 (unlabeled)C₇D₁₀N₂132.23
Sapphire BioscienceTRC-T895107Not specifiedC₇D₁₀N₂132.23

Table 2: Supplier-Specific Quantitative Specifications

SupplierPurity/Isotopic EnrichmentStorage ConditionsNotes
ClearsynthNot specifiedRefer to MSDS
PharmaffiliatesHigh Purity2-8°C Refrigerator
Cymit Química S.L.98 atom % DNot specified
LGC StandardsNot specified+4°CCertificate of Analysis available with purchase.
ResolveMass Laboratories Inc.≥ 98 atom % DStable under normal laboratory conditions
Sapphire BioscienceNot specifiedNot specifiedSourced from Toronto Research Chemicals.

Experimental Protocols: Quantification of 2,3,5-Trimethylpyrazine using Stable Isotope Dilution Analysis (SIDA)

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA), a highly accurate method for quantification. The general workflow involves adding a known amount of the deuterated standard to a sample, followed by extraction, chromatographic separation, and mass spectrometric detection. The ratio of the signal from the native analyte to the deuterated standard allows for precise quantification, correcting for variations in sample preparation and instrument response.

Protocol 1: Analysis of 2,3,5-Trimethylpyrazine in Coffee using GC-MS

This protocol is adapted from studies on the alkylpyrazine composition of coffee.[1][2]

1. Sample Preparation and Extraction:

  • Weigh 1 gram of ground coffee into a 20 mL headspace vial.
  • Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
  • Add 5 mL of distilled water.
  • Seal the vial and vortex for 1 minute.
  • Equilibrate the vial at 60°C for 30 minutes in a heated agitator.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Splitless mode, 250°C.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: 5°C/min to 150°C.
  • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to monitor for 2,3,5-Trimethylpyrazine: m/z 122 (quantifier), 107, 79.
  • Ions to monitor for this compound: m/z 132 (quantifier), 112, 84.

4. Quantification:

  • Create a calibration curve by analyzing standards containing known concentrations of 2,3,5-Trimethylpyrazine and a fixed concentration of this compound.
  • Plot the ratio of the peak area of the quantifier ion for the native compound to the peak area of the quantifier ion for the deuterated standard against the concentration of the native compound.
  • Calculate the concentration of 2,3,5-Trimethylpyrazine in the coffee sample using the calibration curve.

Protocol 2: Analysis of 2,3,5-Trimethylpyrazine Metabolites in Human Urine using UHPLC-MS/MS

This protocol is based on research investigating the metabolites of 2,3,5-Trimethylpyrazine in human urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
  • Take 100 µL of the supernatant and add a known amount of this compound (and other relevant deuterated standards for metabolites).
  • Add 10 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites (optional, depending on the target analytes).
  • Incubate at 37°C for 2 hours.
  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analytes.

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis:

  • Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 2% B.
  • 1-8 min: 2-98% B.
  • 8-10 min: 98% B.
  • 10.1-12 min: 2% B.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Define specific precursor-product ion transitions for 2,3,5-Trimethylpyrazine and its deuterated standard.

3. Quantification:

  • Similar to the GC-MS protocol, construct a calibration curve using the peak area ratios of the analyte to the internal standard.
  • Determine the concentration of 2,3,5-Trimethylpyrazine and its metabolites in the urine samples.

Visualizations

The following diagrams illustrate the experimental workflows described above.

GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Weigh Coffee Sample add_is Add this compound start->add_is add_water Add Water add_is->add_water vortex Vortex add_water->vortex equilibrate Equilibrate at 60°C vortex->equilibrate hs_spme HS-SPME equilibrate->hs_spme gcms GC-MS Analysis hs_spme->gcms quant Quantification gcms->quant

Caption: Workflow for the quantification of 2,3,5-Trimethylpyrazine in coffee by HS-SPME-GC-MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Urine Sample centrifuge Centrifuge start->centrifuge add_is Add Internal Standard centrifuge->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms UHPLC-MS/MS Analysis spe->lcms quant Data Analysis & Quantification lcms->quant

References

Methodological & Application

Application Note: Quantitative Analysis of 2,3,5-Trimethylpyrazine in Coffee Aroma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coffee is one of the most widely consumed beverages globally, and its characteristic aroma is a key driver of consumer preference. The complex aroma profile of coffee is composed of hundreds of volatile organic compounds (VOCs) that are primarily generated during the roasting process through Maillard reactions and other thermal degradation pathways. Among these, alkylpyrazines are a significant class of compounds that contribute to the desirable nutty, roasty, and earthy aroma notes of coffee. 2,3,5-Trimethylpyrazine (B81540) is a key flavor compound within this family, and its concentration can be an indicator of the coffee's quality and roast profile.

This application note provides a detailed protocol for the quantitative analysis of 2,3,5-trimethylpyrazine in roasted coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers a sensitive and reliable approach for the extraction and quantification of volatile and semi-volatile compounds from complex matrices like coffee. The protocols and data presented are intended for researchers, scientists, and professionals in the food and beverage industry, as well as those in drug development where flavor and off-flavor analysis is critical.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the analysis of 2,3,5-trimethylpyrazine in coffee samples.

1. Materials and Reagents

  • Roasted Coffee Beans

  • 2,3,5-Trimethylpyrazine standard (≥98% purity)

  • Internal Standard (e.g., 2-methylpyrazine-d6)

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water

  • Methanol, HPLC grade

  • 20 mL Headspace Vials with PTFE-lined silicone septa

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

2. Sample Preparation

  • Grinding: Grind roasted coffee beans to a uniform particle size. A medium grind is typically suitable for analysis.

  • Sample Weighing: Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

  • Matrix Modification: Add 3.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.

  • Aqueous Phase: Add 5.0 mL of deionized water to the vial.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., 2-methylpyrazine-d6) to enable accurate quantification.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap.

3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Incubation: Place the sealed vial in a heating block or the GC autosampler's incubation station. Equilibrate the sample at 70°C for 10 minutes with constant agitation to facilitate the release of volatile compounds into the headspace.

  • Extraction: Expose the SPME fiber (50/30 µm DVB/CAR/PDMS) to the headspace of the vial at 70°C for 40 minutes to adsorb the volatile analytes.[1]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port for thermal desorption of the analytes.

  • GC-MS Conditions: The following are typical GC-MS parameters for the analysis of pyrazines in coffee. These may need to be optimized for the specific instrument being used.

Parameter Condition
GC System Agilent GC-MS or equivalent
Injection Port Temp. 250°C
Injection Mode Splitless
Column DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Program Initial temperature of 40°C, hold for 4 min, then ramp to 280°C at 20°C/min, and hold for 13 min[2]
MS Transfer Line Temp. 250°C
Ion Source Temp. 200°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 350 m/z[3]
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

5. Data Analysis and Quantification

  • Peak Identification: Identify the 2,3,5-trimethylpyrazine peak in the chromatogram based on its retention time and mass spectrum by comparing it to a pure standard and the NIST library.

  • Quantification: Create a calibration curve using standard solutions of 2,3,5-trimethylpyrazine of known concentrations. The concentration of 2,3,5-trimethylpyrazine in the coffee sample can be calculated based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The concentration of 2,3,5-trimethylpyrazine in roasted coffee can vary depending on the bean origin, roasting conditions, and brewing method. The following table summarizes the quantitative data for 2,3,5-trimethylpyrazine and other related pyrazines found in coffee from various studies.

Pyrazine Compound Concentration Range (mg/kg in roasted coffee) Relative Abundance Reference
2,3,5-Trimethylpyrazine 1 - 6.7Seventh most abundant pyrazine[4][5]
2-Methylpyrazine -Most abundant[6][7]
2,5-Dimethylpyrazine -High abundance[6][7]
2,6-Dimethylpyrazine -High abundance[6][7]
2-Ethylpyrazine -Moderate abundance[6][7]
2-Ethyl-5-methylpyrazine -Moderate abundance[6][7]
2-Ethyl-6-methylpyrazine -Moderate abundance[6][7]
Total Alkylpyrazines 82.1 - 211.6-[6][7]

Note: A dash (-) indicates that a specific concentration range was not provided in the cited sources, but the relative abundance was noted.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 2,3,5-trimethylpyrazine in coffee.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis grind Grind Coffee Beans weigh Weigh 2g of Ground Coffee grind->weigh add_nacl Add 3g NaCl weigh->add_nacl add_water Add 5mL Water add_nacl->add_water spike Spike Internal Standard add_water->spike seal Seal Vial spike->seal incubate Incubate at 70°C for 10 min seal->incubate extract Extract with SPME Fiber at 70°C for 40 min incubate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for GC-MS analysis of 2,3,5-trimethylpyrazine.

logical_relationship cluster_factors Influencing Factors cluster_analysis Analytical Process cluster_output Result & Interpretation roasting Roasting Conditions (Time, Temperature) gcms GC-MS Analysis of 2,3,5-Trimethylpyrazine roasting->gcms bean Coffee Bean Origin & Variety bean->gcms brewing Brewing Method brewing->gcms concentration Concentration of 2,3,5-Trimethylpyrazine gcms->concentration aroma Coffee Aroma Profile (Nutty, Roasty) concentration->aroma

Caption: Factors influencing the final concentration of 2,3,5-trimethylpyrazine.

Conclusion

The HS-SPME GC-MS method described in this application note is a robust and sensitive technique for the quantitative analysis of 2,3,5-trimethylpyrazine in coffee aroma. Accurate quantification of this and other key pyrazines provides valuable insights into the chemical composition that defines the sensory profile of coffee. This information can be utilized for quality control, product development, and research into the effects of processing on the final flavor of coffee. The provided protocol and data serve as a comprehensive guide for researchers and industry professionals to implement this analytical method in their laboratories.

References

Application Note: Quantitative Analysis of Pyrazines in Complex Matrices using LC-MS/MS with 2,3,5-Trimethylpyrazine-D10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor profiles of a wide range of food products, including coffee, cocoa, and baked goods. They are also important structural motifs in many pharmaceutical agents. Accurate and sensitive quantification of pyrazines is crucial for quality control in the food and beverage industry, flavor and aroma profiling, and in various stages of drug development. This application note details a robust and sensitive method for the quantification of pyrazines in complex matrices using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 2,3,5-Trimethylpyrazine-D10, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The overall experimental workflow for the quantification of pyrazines by LC-MS/MS is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Food, Beverage, Pharmaceutical Formulation) homogenization Homogenization/Dilution sample->homogenization Initial Processing spiking Spiking with This compound (IS) homogenization->spiking Addition of IS extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) spiking->extraction Analyte Isolation evaporation Evaporation & Reconstitution extraction->evaporation Concentration lc_separation UPLC Separation evaporation->lc_separation Injection ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection Ionization & Fragmentation quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification Data Acquisition reporting Reporting (Concentration Calculation) quantification->reporting Final Result

Caption: A generalized workflow for the LC-MS/MS analysis of pyrazines.

Experimental Protocols

Materials and Reagents
Sample Preparation

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)

  • To 5 mL of the liquid sample, add a known amount of this compound internal standard solution.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer.

  • Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

  • Homogenize the solid sample and extract with a suitable solvent (e.g., methanol).

  • Centrifuge the extract and collect the supernatant.

  • Add the internal standard to the supernatant.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute the pyrazines with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of pyrazines. Method optimization is recommended for specific applications.

Table 1: UPLC Conditions

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)%A%B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 3: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following table provides suggested MRM transitions for common pyrazines and the deuterated internal standard. Optimization of collision energies is recommended for the specific instrument used.

Table 4: MRM Transitions for Pyrazine Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Pyrazine81.054.028.0
2-Methylpyrazine95.154.168.1
2,5-Dimethylpyrazine109.168.142.1
2,6-Dimethylpyrazine109.168.142.1
2,3-Dimethylpyrazine109.168.182.1
2-Ethyl-5-methylpyrazine123.182.196.1
2,3,5-Trimethylpyrazine123.182.196.1
2,3,5,6-Tetramethylpyrazine137.196.168.1
This compound (IS) *133.2 92.1 106.1

*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled analog. The precursor ion represents the [M+H]+ of the deuterated compound. The product ions are shifted by +10 amu corresponding to the deuterium (B1214612) labeling. These transitions should be confirmed experimentally.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for pyrazine quantification found in the literature. These values can serve as a benchmark for method validation.

Table 5: Method Validation Parameters

ParameterTypical Range/Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 10 µg/L
Limit of Quantification (LOQ) 0.15 - 30 µg/L
Precision (RSD%) < 15%
Accuracy (Recovery %) 80 - 120%

Table 6: Example Quantitative Data for Pyrazines in a Food Matrix

Pyrazine CompoundConcentration Range (µg/kg)Mean Concentration (µg/kg)
2-Methylpyrazine50 - 200125
2,5-Dimethylpyrazine150 - 500320
2,3,5-Trimethylpyrazine20 - 10065
2,3,5,6-Tetramethylpyrazine10 - 5030

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of pyrazines in complex matrices using LC-MS/MS with a deuterated internal standard. The use of this compound allows for accurate and precise measurements by compensating for matrix effects and procedural losses. The provided experimental protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these important compounds. The methodologies can be adapted and validated for specific applications, ensuring reliable and high-quality quantitative results.

Application Notes and Protocols for Pyrazine Analysis in Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazines are a crucial class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of cooked meat products.[1] Formed primarily through the Maillard reaction between amino acids and reducing sugars at elevated temperatures, the profile and concentration of these compounds are critical to the overall flavor and consumer acceptance of processed meats.[1][2] Accurate and reliable quantification of pyrazines is therefore essential for quality control, flavor profile optimization, and new product development in the meat industry.

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of pyrazines in various meat products. The methodologies covered include Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE), all coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.

Sample Preparation Methods

The choice of sample preparation technique is critical for the effective extraction and concentration of volatile and semi-volatile pyrazines from complex meat matrices. The most common and effective methods are detailed below.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and versatile technique widely used for the analysis of volatile organic compounds (VOCs) in food.[1][3] It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the meat sample. Volatile pyrazines partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. The choice of fiber coating is crucial and depends on the polarity and volatility of the target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often effective for the broad range of pyrazines found in meat.[1][4]

Stir Bar Sorptive Extraction (SBSE): SBSE is another solventless technique that offers higher extraction efficiency compared to SPME due to the larger volume of the sorptive phase.[5][6] The method utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) or other sorbent. The stir bar is placed directly into a liquid sample or in the headspace above a solid sample, where it adsorbs the analytes.[3][7] After extraction, the stir bar is thermally desorbed in a dedicated unit connected to the GC-MS. SBSE is particularly advantageous for trace analysis due to its high sensitivity.[5]

Liquid-Liquid Extraction (LLE): LLE is a traditional and robust method for extracting a wide range of compounds from solid and liquid samples.[1][8] For pyrazine (B50134) analysis in meat, the sample is typically homogenized and then extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.[1] This method is effective for extracting less volatile pyrazines that may not be efficiently captured by headspace techniques. However, it is more labor-intensive and requires larger volumes of organic solvents compared to SPME and SBSE. The resulting extract is usually concentrated before GC-MS analysis.[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

1. Sample Preparation:

  • Homogenize a known weight of the cooked meat sample (typically 1-5 g) to a fine consistency.[1]

  • Transfer the homogenized sample into a 20 mL headspace vial.

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine).[1]

  • Seal the vial immediately with a PTFE/silicone septum.[1]

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler with agitation.

  • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[1]

  • Expose a preconditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-60 minutes) under continued heating and agitation.[1][4]

3. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes (e.g., 2-5 minutes).[1]

  • GC Conditions (Typical):

    • Column: DB-5ms or equivalent non-polar capillary column.[1]

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[1]

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for targeted quantification.[1]

Protocol 2: Stir Bar Sorptive Extraction (SBSE)

1. Sample Preparation:

  • Prepare a liquid sample by homogenizing a known weight of the meat product with a specific volume of purified water.

  • Alternatively, for headspace SBSE, place the homogenized solid sample in a headspace vial.

  • Add a known amount of an internal standard.

  • Adjust the pH of the sample if necessary to enhance the extraction of specific pyrazines.

2. SBSE Procedure:

  • Direct Immersion: Place a PDMS-coated stir bar into the liquid sample and stir at a constant speed (e.g., 500-1000 rpm) for a defined period (e.g., 1-6 hours) at a controlled temperature (e.g., 20-60°C).[7]

  • Headspace (HS-SBSE): Suspend the stir bar in the headspace of the vial containing the solid sample and incubate under controlled temperature and agitation for a set time.[7]

  • After extraction, remove the stir bar, rinse with a small amount of deionized water, and gently dry with a lint-free tissue.

3. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar into a thermal desorption tube.

  • Desorb the analytes using a thermal desorption unit (TDU) connected to the GC injector. A typical TDU program would be to ramp from 40°C to 280°C and hold for 10 minutes.

  • The desorbed compounds are cryofocused at the head of the GC column before starting the GC-MS analysis.

  • GC-MS conditions are similar to those described in Protocol 1.

Protocol 3: Liquid-Liquid Extraction (LLE)

1. Sample Preparation and Extraction:

  • Homogenize a known weight of the cooked meat sample (e.g., 10 g).

  • Mix the homogenized sample with a suitable organic solvent (e.g., 50 mL of dichloromethane or diethyl ether).[1]

  • Add a known amount of an internal standard.

  • Vigorously shake or vortex the mixture for an extended period (e.g., 30 minutes) to ensure efficient extraction.[1]

  • Centrifuge the mixture to separate the organic and aqueous layers.[1]

  • Carefully collect the organic layer containing the pyrazines.[1]

  • Repeat the extraction process with fresh solvent at least twice to maximize recovery.[1]

  • Combine the organic extracts.[1]

2. Concentration and Clean-up:

  • Concentrate the combined organic extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.[1]

  • If necessary, the extract can be further cleaned up using solid-phase extraction (SPE) to remove interfering compounds.[1]

3. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.[1]

  • GC-MS conditions are similar to those described in Protocol 1.

Data Presentation

The following table summarizes quantitative data for pyrazines identified in barbecued beef patties.

PyrazineConcentration in Control Patties (ng/g)Concentration in Patties with RWPS* (ng/g)Odor Descriptor
2,3-Dimethylpyrazine3.56.5Roasted, nutty
2,5-Dimethylpyrazine26.853.2Roasted, coffee
2,6-Dimethylpyrazine25.451.8Roasted, nutty
2-Ethyl-5-methylpyrazine12.531.5Roasted, earthy
2-Ethyl-6-methylpyrazine3.19.1Roasted, nutty
Total Pyrazines 71.3 152.1
*RWPS: Red Wine Pomace Seasoning[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Meat Product Sample homogenize Homogenization sample->homogenize add_is Add Internal Standard homogenize->add_is hs_spme HS-SPME add_is->hs_spme sbse SBSE add_is->sbse lle LLE add_is->lle gcms GC-MS Analysis hs_spme->gcms sbse->gcms lle->gcms data_proc Data Processing gcms->data_proc results Results data_proc->results

Caption: Experimental workflow for pyrazine analysis in meat products.

pyrazine_classification cluster_alkyl Alkylpyrazines cluster_other Other Pyrazines pyrazines Pyrazines in Meat methyl Methylpyrazines pyrazines->methyl dimethyl Dimethylpyrazines pyrazines->dimethyl ethylmethyl Ethylmethylpyrazines pyrazines->ethylmethyl trimethyl Trimethylpyrazines pyrazines->trimethyl acetyl Acetylpyrazines pyrazines->acetyl methoxy Methoxypyrazines pyrazines->methoxy

Caption: Common classes of pyrazines found in meat products.

References

Application Notes and Protocols for the Use of 2,3,5-Trimethylpyrazine-D10 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,3,5-Trimethylpyrazine-D10 as an internal standard in metabolomics studies, particularly for the accurate quantification of 2,3,5-trimethylpyrazine (B81540) (TMP) in biological matrices. The protocols detailed below are based on established stable isotope dilution analysis (SIDA) methodologies coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

2,3,5-Trimethylpyrazine (TMP) is a volatile organic compound found in a variety of roasted and fermented foods, contributing to their characteristic nutty and roasted aromas. Beyond its role as a flavor compound, TMP is also of interest in biomedical research due to its presence in biological systems and potential physiological effects. Accurate and precise quantification of TMP in complex biological samples such as urine, plasma, and tissue extracts is crucial for understanding its metabolism, pharmacokinetics, and role in various biological processes.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] Deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[1] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible quantification.[2]

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of 2,3,5-trimethylpyrazine in various metabolomics studies, including:

  • Food Science and Nutrition: To quantify the intake and bioavailability of TMP from different food sources.

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of TMP.

  • Clinical Metabolomics: To investigate the association of TMP levels with specific physiological or pathological states.

  • Microbiome Research: To study the production of TMP by gut microbiota.

Biosynthesis of 2,3,5-Trimethylpyrazine

Understanding the biosynthetic origin of 2,3,5-trimethylpyrazine provides context for its presence in biological systems. In microorganisms such as Bacillus subtilis, TMP is synthesized from the amino acid L-threonine.[3][4] The key enzymatic step is the oxidation of L-threonine to L-2-amino-3-oxobutanoate, a reaction catalyzed by L-threonine 3-dehydrogenase (TDH).[3][4][5] This intermediate is unstable and can be further metabolized to form TMP.[3][6]

biosynthesis_pathway Biosynthesis of 2,3,5-Trimethylpyrazine cluster_enzyme Enzymatic Step L_threonine L-Threonine amino_oxobutanoate L-2-Amino-3-oxobutanoate L_threonine->amino_oxobutanoate NAD+ NADH + H+ aminoacetone Aminoacetone amino_oxobutanoate->aminoacetone Spontaneous Decarboxylation tmp 2,3,5-Trimethylpyrazine aminoacetone->tmp Condensation & Oxidation acetoin Acetoin (from carbohydrate metabolism) acetoin->tmp Condensation & Oxidation TDH L-Threonine-3-dehydrogenase (TDH)

Caption: Biosynthesis pathway of 2,3,5-Trimethylpyrazine.

Experimental Protocols

The following protocols describe the general workflow for the quantification of 2,3,5-trimethylpyrazine in biological samples using this compound as an internal standard.

General Experimental Workflow

experimental_workflow Quantitative Analysis Workflow sample_collection 1. Sample Collection (e.g., Urine) add_is 2. Addition of This compound sample_collection->add_is sample_prep 3. Sample Preparation (e.g., SPE) add_is->sample_prep lc_ms_analysis 4. LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing & Quantification lc_ms_analysis->data_processing results Results data_processing->results

Caption: General workflow for TMP quantification.

Protocol 1: Quantification of 2,3,5-Trimethylpyrazine in Human Urine

This protocol is adapted from a validated method for the analysis of TMP metabolites in human urine.[7]

1. Materials and Reagents

  • 2,3,5-Trimethylpyrazine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine samples

2. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.

  • To 1 mL of the urine supernatant, add a known amount of this compound solution (e.g., to a final concentration of 10 µM).

  • Vortex the mixture for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 1% acetonitrile in water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid and 1 mM Ammonium Acetate in water.

    • Mobile Phase B: 0.1% Formic acid and 1 mM Ammonium Acetate in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A suggested gradient is: 0-2 min, 1% B; 2-4 min, 1% to 10% B; 4-6 min, 10% to 60% B; 6-7 min, 60% B; 7-8 min, 60% to 1% B; 8-10 min, 1% B.[7]

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 2,3,5-trimethylpyrazine and this compound need to be determined by direct infusion of the standards.

4. Data Analysis and Quantification

  • Integrate the peak areas for the selected MRM transitions of both the native TMP and the deuterated internal standard.

  • Calculate the ratio of the peak area of TMP to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the TMP standards.

  • Determine the concentration of TMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using this compound as an internal standard.

Table 1: Linearity of Calibration Curve for 2,3,5-Trimethylpyrazine

Concentration (ng/mL)Peak Area Ratio (TMP/TMP-D10)
10.012
50.058
100.115
500.592
1001.180
5005.950
>0.99

Note: The data in this table is illustrative and will vary depending on the specific instrumentation and experimental conditions.

Table 2: Recovery and Precision of 2,3,5-Trimethylpyrazine Quantification in Spiked Urine Samples

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=3)Recovery (%)Precision (RSD, %)
54.8 ± 0.3966.3
5051.2 ± 2.1102.44.1
250245.5 ± 10.398.24.2

Note: The data in this table is illustrative and demonstrates the expected performance of the method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 2,3,5-trimethylpyrazine in complex biological matrices. The protocols and information provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this methodology into their metabolomics workflows. The high accuracy and precision afforded by stable isotope dilution analysis are essential for generating high-quality data in food science, pharmacokinetic, and clinical research.

References

Application Notes and Protocols for the Quantification of 2,3,5-Trimethylpyrazine in Cocoa Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyrazine (B81540) is a key volatile compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aroma of many heat-processed foods, including cocoa products.[1][2] Its formation is primarily attributed to the Maillard reaction between sugars and amino acids during the roasting of cocoa beans.[1] The concentration of 2,3,5-trimethylpyrazine is often used as an indicator of the roasting degree and can influence the final sensory profile of chocolate and other cocoa-derived items.[1] Accurate quantification of this compound is crucial for quality control, process optimization, and research into the flavor chemistry of cocoa.

These application notes provide a detailed protocol for the quantification of 2,3,5-trimethylpyrazine in cocoa products using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely adopted due to its high sensitivity, selectivity, and solvent-free nature.[1]

Data Presentation: Quantitative Data Summary

The following table summarizes the concentration of 2,3,5-trimethylpyrazine found in various cocoa products as reported in the scientific literature. These values can vary significantly based on cocoa bean origin, fermentation, roasting conditions, and analytical methodology.

Cocoa ProductRoasting ConditionsConcentration of 2,3,5-TrimethylpyrazineReference
Cocoa Powder140°C for 40 min12,537.2 ppb (µg/kg)[3]
Cocoa Liquor (Ghana)Industrial Roasting< 1 µg/g[1]
Cocoa Liquor (Ecuador)Industrial Roasting< 1 µg/g[1]
Dark ChocolateNot Specified15.01–81.39 mg/kg[4]

Experimental Protocols

This section details the methodology for the quantification of 2,3,5-trimethylpyrazine in cocoa products using HS-SPME-GC-MS.

Materials and Reagents
  • Samples: Cocoa beans, cocoa nibs, cocoa liquor, or chocolate.

  • Internal Standard (IS): 2,3,6-Trimethylpyrazine or another suitable pyrazine (B50134) not abundant in cocoa.

  • Solvents: Dichloromethane (DCM), n-Hexane (for liquid extraction methods, if used for comparison).

  • SPME Fiber Assembly: 65 µm Carbowax/divinylbenzene (CWX/DVB) or similar polarity fiber is recommended.[5]

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Other Equipment: Analytical balance, grinder (for solid samples), vortex mixer, heating block or water bath with agitator, GC-MS system.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Solid Samples (Cocoa Beans, Nibs, Chocolate):

    • Cryogenically grind the solid sample to a fine powder using a grinder with liquid nitrogen or dry ice to prevent the loss of volatile compounds.

    • Accurately weigh approximately 1.0 g of the homogenized powder into a 20 mL headspace vial.

  • Liquid/Semi-solid Samples (Cocoa Liquor):

    • Gently heat the cocoa liquor to a molten state (approximately 40-50°C).

    • Vortex the molten sample to ensure homogeneity.

    • Accurately weigh approximately 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking:

    • Prepare a stock solution of the internal standard (e.g., 100 µg/mL in dichloromethane).

    • Spike each sample vial with a known amount of the internal standard (e.g., 10 µL of a 10 µg/mL working solution) to achieve a final concentration appropriate for the expected analyte concentration.

  • Matrix Modification (Optional but Recommended):

    • To enhance the release of pyrazines from the matrix, add 2 mL of a saturated aqueous NaCl solution to each vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.[5]

    • Immediately seal the vial after adding the salt solution.

HS-SPME Procedure

The following conditions are a typical starting point and may require optimization based on the specific instrument and sample matrix.

  • Equilibration Temperature: 60°C[1][5]

  • Equilibration Time: 15 minutes[5]

  • Extraction Temperature: 60°C[1][5]

  • Extraction Time: 45-65 minutes[1][5]

  • Agitation: Continuous agitation during equilibration and extraction is recommended.

Procedure:

  • Place the sealed sample vial in the heating block or water bath of the autosampler.

  • Allow the sample to equilibrate at the set temperature for the specified time.

  • Expose the SPME fiber to the headspace of the vial for the designated extraction time.

  • After extraction, retract the fiber into the needle and transfer it to the GC inlet for desorption.

GC-MS Analysis
  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A polar capillary column, such as a DB-WAX or PE-WAX (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating pyrazines.[6][7]

  • Injector Temperature: 240°C[5]

  • Injection Mode: Splitless for 2-4 minutes to ensure complete desorption of analytes from the SPME fiber.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40-45°C, hold for 3-10 minutes.[6][7]

    • Ramp 1: Increase to 120°C at 5°C/min.[6]

    • Ramp 2: Increase to 230-240°C at 7-10°C/min.[6][7]

    • Final hold: 5-10 minutes at 230-240°C.[6][7]

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Can be performed in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

    • Characteristic ions for 2,3,5-Trimethylpyrazine: m/z 122 (molecular ion), 121, 80, 53.

    • Characteristic ions for a potential internal standard (2,3,6-Trimethylpyrazine): m/z 122, 121, 80.

Quantification
  • Calibration Curve: Prepare a series of standards containing known concentrations of 2,3,5-trimethylpyrazine and a constant concentration of the internal standard in a suitable matrix mimic (e.g., deodorized cocoa butter or a simple solvent).

  • Analyze the standards using the same HS-SPME-GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of 2,3,5-trimethylpyrazine to the peak area of the internal standard against the concentration of 2,3,5-trimethylpyrazine.

  • Sample Analysis: Calculate the concentration of 2,3,5-trimethylpyrazine in the unknown samples by determining their peak area ratios and interpolating from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Analysis cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Cocoa Product (Beans, Liquor, etc.) grinding Cryogenic Grinding (if solid) sample->grinding weighing Weighing (1g) into 20mL vial grinding->weighing spiking Spike with Internal Standard weighing->spiking matrix_mod Add Saturated NaCl Solution spiking->matrix_mod equilibration Equilibration (60°C, 15 min) matrix_mod->equilibration extraction Headspace Extraction (60°C, 45-65 min) equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (Scan/SIM) separation->detection peak_integration Peak Integration and Identification detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of 2,3,5-Trimethylpyrazine calibration->quantification

Caption: Experimental workflow for the quantification of 2,3,5-trimethylpyrazine in cocoa products.

References

Application Note: Analysis of Volatile Pyrazines using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the flavor and aroma profiles of many food products, particularly those that have undergone thermal processing such as roasting or cooking.[1] They are also important structural components in numerous pharmaceutical agents.[1] The accurate and sensitive quantification of volatile pyrazines is essential for quality control in the food and beverage industry, flavor and fragrance development, and in the characterization of active pharmaceutical ingredients.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds from diverse matrices.[2] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful analytical tool for the separation, identification, and quantification of individual pyrazines, even in complex mixtures.[1]

This application note provides detailed protocols for the analysis of volatile pyrazines using HS-SPME-GC-MS and summarizes key quantitative performance data.

Experimental Workflow

The general workflow for the analysis of volatile pyrazines using HS-SPME-GC-MS involves several key stages, from sample preparation to data analysis.

HS-SPME-GC-MS Workflow for Pyrazine (B50134) Analysis HS-SPME-GC-MS Workflow for Volatile Pyrazine Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Homogenization Sample Homogenization Vial_Addition Transfer to Headspace Vial Sample_Homogenization->Vial_Addition Internal_Standard Addition of Internal Standard Vial_Addition->Internal_Standard Salting_Out Addition of Salt (Optional) Internal_Standard->Salting_Out Incubation Incubation/ Equilibration Salting_Out->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: General workflow of HS-SPME-GC-MS for volatile pyrazine analysis.

Key Parameters for Method Optimization

The success of the HS-SPME method is dependent on the careful optimization of several experimental parameters to achieve the desired sensitivity and accuracy.[3][4]

SPME_Optimization Key Parameters for SPME Method Optimization SPME_Fiber SPME Fiber Coating Extraction_Temp Extraction Temperature SPME_Fiber->Extraction_Temp Extraction_Time Extraction Time Extraction_Temp->Extraction_Time Equilibration_Time Equilibration Time Extraction_Time->Equilibration_Time Sample_Matrix Sample Matrix Effects Equilibration_Time->Sample_Matrix Ionic_Strength Ionic Strength (Salting Out) Sample_Matrix->Ionic_Strength Agitation Agitation Ionic_Strength->Agitation Agitation->SPME_Fiber

Caption: Interrelated parameters for SPME method optimization.

Protocols

Protocol 1: HS-SPME-GC-MS for Volatile Pyrazines in Solid and Semi-Solid Matrices (e.g., Coffee, Peanut Butter, Yeast Extract)

This protocol is suitable for the extraction of volatile pyrazines from a variety of solid and semi-solid samples.

Materials and Equipment:

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.[2][3][4]

  • 20 mL headspace vials with PTFE/silicone septa.[2]

  • Heating block or water bath with temperature control.[2]

  • Vortex mixer or agitator.[2][5]

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).[2]

  • Saturated NaCl solution.[2]

  • Internal standard solution (e.g., deuterated pyrazine).[1]

Procedure:

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1][2]

    • For enhanced release of volatile compounds, add a specific volume of saturated NaCl solution (salting-out effect).[2]

    • Add an appropriate internal standard for accurate quantification.[1]

    • Immediately seal the vial.[2]

  • HS-SPME Procedure:

    • Equilibration/Incubation: Place the vial in a heating block or agitator and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatiles to partition into the headspace.[5]

    • Extraction: Insert the SPME fiber into the headspace of the vial (without touching the sample) and expose it for an optimized time (e.g., 30-50 minutes) at a specific temperature (e.g., 50°C).[2][5]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, withdraw the fiber and insert it into the hot GC injector port (e.g., 250°C) for a set time (e.g., 5 minutes) to thermally desorb the analytes onto the GC column.[2]

    • GC Conditions:

      • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like SUPELCOWAX® 10, can be used.[2][6]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

      • Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), then ramps up to 250°C at a rate of 5°C/min, and holds for a few minutes.[2]

    • MS Conditions:

      • Ion Source Temperature: 230°C.[2]

      • Transfer Line Temperature: 280°C.[2]

      • Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 35-350.[2]

Protocol 2: Multiple Headspace SPME (MHS-SPME) for Pyrazines in Liquid Matrices (e.g., Edible Oils)

This protocol is adapted for quantifying pyrazines in liquid samples, particularly those with complex matrices like edible oils.[5]

Materials and Equipment:

  • SPME Arrow: PDMS/DVB/CAR (120 µm × 20 mm) or similar.[2]

  • 20 mL headspace vials with PTFE/silicone septa.[2]

  • Agitator with temperature control.[2]

  • GC-MS system.[2]

Procedure:

  • Sample Preparation:

    • Place a precise amount of the oil sample (e.g., 2.0 g) into a 20 mL headspace vial.[2]

    • Add an internal standard if quantitative analysis is required.

    • Seal the vial tightly.

  • MHS-SPME Procedure:

    • Pre-incubation: Place the vial in the agitator and pre-incubate at a high temperature (e.g., 80°C) for a set time (e.g., 20 min) with agitation (e.g., 450 rpm) to facilitate the release of volatiles.[2][5]

    • Extraction: Expose the SPME Arrow to the headspace of the vial at an optimized extraction temperature (e.g., 50°C) for a specific time (e.g., 50 min) with continued agitation.[5]

  • GC-MS Analysis:

    • Follow a similar GC-MS analysis procedure as described in Protocol 1, adjusting the parameters as necessary for the specific analytes and instrument. The desorption time for the SPME Arrow may need to be optimized (e.g., 80 seconds).[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the HS-SPME-GC-MS analysis of pyrazines from various studies.

Table 1: Method Validation Parameters for Pyrazine Analysis in Perilla Seed Oil [7][8]

ParameterRange
Limit of Detection (LOD)0.07 - 22.22 ng/g
Intra-day RSD (%)< 9.49
Inter-day RSD (%)< 9.76
Mean Recoveries (%)94.6 - 107.92

Table 2: Method Validation Parameters for Pyrazine Analysis in Flavor-Enhanced Oils [5][7]

ParameterRange
Limit of Detection (LOD)2 - 60 ng/g
Limit of Quantitation (LOQ)6 - 180 ng/g
Intra- and Inter-day RSD (%)< 16
Mean Recoveries (%)91.6 - 109.2

Table 3: Method Validation Parameters for Pyrazine Analysis in Green Tea [9]

ParameterRange
Linearity (r²)0.981 - 0.999
Limit of Quantitation (LOQ)0.005 - 0.04 µg/mL
Reproducibility (CV%)3.12 - 10.37
Accuracy (Recovery %)79.08 - 99.17
Matrix Effect (%)-9.5 to +4.5

Conclusion

The HS-SPME-GC-MS method is a robust and sensitive technique for the analysis of volatile pyrazines in a wide range of matrices.[6] Proper method development and optimization of key parameters are crucial for achieving accurate and reliable quantitative results.[4] The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories.

References

Application Notes: Quantitative Analysis of 2,3,5-Trimethylpyrazine in Food Matrices using 2,3,5-Trimethylpyrazine-D10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5-Trimethylpyrazine (B81540) is a key flavor compound found in a variety of roasted, toasted, and fermented foods, contributing to their characteristic nutty, cocoa, and roasted aromas. Accurate quantification of this compound is crucial for quality control, process optimization, and flavor profile analysis in the food industry. The use of a stable isotope-labeled internal standard, such as 2,3,5-Trimethylpyrazine-D10, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust and highly accurate method for this purpose. This technique, known as Stable Isotope Dilution Analysis (SIDA), minimizes variations arising from sample preparation and matrix effects, ensuring reliable and reproducible results.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. The deuterated internal standard, this compound, is chemically identical to the native analyte, 2,3,5-trimethylpyrazine, but has a different mass due to the replacement of hydrogen atoms with deuterium. This allows for its distinct detection by a mass spectrometer.

By adding a known amount of the internal standard to the sample at the beginning of the analytical process, any losses of the analyte during sample extraction, cleanup, and injection are compensated for. The ratio of the native analyte to the internal standard is measured by GC-MS, and this ratio is used to calculate the concentration of the native analyte in the original sample. This method effectively corrects for matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.

Application: Quantification of 2,3,5-Trimethylpyrazine in Roasted Coffee Beans

This protocol outlines the determination of 2,3,5-trimethylpyrazine in roasted coffee beans using this compound as an internal standard with analysis by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Experimental Protocols

Materials and Reagents
  • 2,3,5-Trimethylpyrazine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Roasted coffee beans

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

Standard Solution Preparation
  • Primary Stock Solution of 2,3,5-Trimethylpyrazine (1000 µg/mL): Accurately weigh 10 mg of 2,3,5-trimethylpyrazine and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution of 2,3,5-trimethylpyrazine in methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.

Sample Preparation
  • Grind the roasted coffee beans to a fine, homogeneous powder using a coffee grinder.

  • Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

  • Add 5 mL of deionized water to the vial.

  • Add 1.0 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure
  • Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer, set to 60°C.

  • Equilibrate the sample for 15 minutes with continuous stirring.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 250°C at 15°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for 2,3,5-Trimethylpyrazine: m/z 122

    • Qualifier Ion for 2,3,5-Trimethylpyrazine: m/z 107

    • Quantifier Ion for this compound: m/z 132

    • Qualifier Ion for this compound: m/z 117

Calibration and Quantification
  • Prepare a set of calibration standards by spiking blank matrix (e.g., decaffeinated coffee known to have very low levels of pyrazines) with the working standard solutions of 2,3,5-trimethylpyrazine and the internal standard spiking solution.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of 2,3,5-trimethylpyrazine to the peak area of this compound against the concentration of 2,3,5-trimethylpyrazine.

  • Calculate the concentration of 2,3,5-trimethylpyrazine in the coffee samples using the regression equation from the calibration curve.

Data Presentation

Table 1: Method Performance for Pyrazine (B50134) Metabolite Analysis (as a proxy for expected performance) [1][2]

Parameter3,6-dimethylpyrazine-2-carboxylic acid3,5-dimethylpyrazine-2-carboxylic acid
Linearity Range (ng/mL) 1.4 - 97.72.3 - 190.5
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/mL) < 1.4< 2.3
Limit of Quantification (LOQ) (ng/mL) 1.42.3
Recovery (%) 91.7 - 112.695.7 - 109.3
Precision (RSD%) 3.6 - 7.95.1 - 6.2

Table 2: General Acceptance Criteria for Method Validation in Food Analysis

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Recovery (%) 70 - 120%
Precision (RSD%) ≤ 20%
Limit of Quantification (LOQ) Should be at or below the lowest concentration of interest

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Roasted Coffee Beans grind Grind Coffee Beans start->grind weigh Weigh 1g of Ground Coffee grind->weigh add_water_salt Add Water and NaCl weigh->add_water_salt spike_is Spike with this compound add_water_salt->spike_is seal Seal Vial spike_is->seal vortex Vortex seal->vortex equilibrate Equilibrate at 60°C for 15 min vortex->equilibrate standards Prepare Calibration Standards calibrate Construct Calibration Curve standards->calibrate extract Expose SPME Fiber for 30 min equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantify 2,3,5-Trimethylpyrazine integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of 2,3,5-trimethylpyrazine.

References

Application Notes and Protocols for Quantitative Analysis using a 2,3,5-Trimethylpyrazine-D10 Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis is a cornerstone of scientific research and drug development, demanding precision and accuracy in the determination of substance concentrations. The construction of a calibration curve is a fundamental method for this purpose. This document provides a detailed protocol for creating a calibration curve using a deuterated internal standard, 2,3,5-Trimethylpyrazine-D10, for the accurate quantification of 2,3,5-Trimethylpyrazine. 2,3,5-Trimethylpyrazine is a significant compound found in various food products and is also a key intermediate in the synthesis of certain pharmaceuticals.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[3][4]

Principle of Calibration Curves

A calibration curve is a graphical representation of the relationship between the concentration of a substance and the analytical signal measured by an instrument.[5][6] By analyzing a series of standards with known concentrations, a response curve is generated.[7] The concentration of an unknown sample can then be determined by measuring its analytical signal and interpolating its concentration from the curve.[8] The relationship is often linear and can be described by the equation y = mx + c, where 'y' is the instrument response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.[9]

Experimental Protocols

This section details the step-by-step methodology for preparing calibration standards and performing the analysis.

Materials and Reagents
Material/ReagentSupplier ExamplePurity/Grade
2,3,5-TrimethylpyrazineSigma-Aldrich≥99%
This compoundResolveMass Laboratories Inc.Isotopic Purity ≥98%
Methanol (B129727)Fisher ScientificHPLC or GC Grade
DichloromethaneFisher ScientificHPLC or GC Grade
Deionized WaterMillipore18.2 MΩ·cm
Volumetric flasks (various sizes)VWRClass A
Micropipettes and tipsEppendorfCalibrated
Preparation of Stock Solutions

1. Analyte Stock Solution (2,3,5-Trimethylpyrazine):

  • Accurately weigh approximately 10 mg of 2,3,5-Trimethylpyrazine.

  • Dissolve the weighed compound in a 10 mL Class A volumetric flask using the chosen solvent (e.g., methanol or dichloromethane).

  • Ensure the compound is fully dissolved by vortexing or sonicating.

  • This will result in a stock solution of approximately 1 mg/mL. The exact concentration should be calculated based on the actual weight.

2. Internal Standard Stock Solution (this compound):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a 10 mL Class A volumetric flask using the same solvent as the analyte.

  • This will create a stock solution of approximately 100 µg/mL. The precise concentration should be calculated.

Preparation of Calibration Standards

A series of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard should be prepared through serial dilution of the stock solutions.[10][11] It is recommended to prepare at least five concentration levels to ensure a reliable calibration curve.[10]

Example Preparation of Calibration Standards:

Standard LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
11010010101000
25010010501000
3100100101001000
4500100105001000
510001001010001000

Note: The volumes and concentrations can be adjusted based on the expected concentration range of the samples and the sensitivity of the analytical instrument.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like pyrazines.[1][3]

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-WAX (60 m x 0.25 mm, 0.25 µm) or similar polar column[12][13]
Carrier GasHelium at a constant flow of 1.2 mL/min[3]
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven ProgramInitial: 40°C, hold for 2 min; Ramp: 5°C/min to 230°C, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C[3]
Quadrupole Temperature150 °C[3]
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (Analyte)m/z 122, 107, 80 (example ions for 2,3,5-Trimethylpyrazine)
Monitored Ions (IS)m/z 132, 112, 83 (example ions for this compound)

Data Analysis and Presentation

  • Peak Integration: Integrate the peak areas of the analyte (2,3,5-Trimethylpyrazine) and the internal standard (this compound) for each calibration standard.

  • Response Ratio Calculation: Calculate the response ratio for each standard by dividing the peak area of the analyte by the peak area of the internal standard.

  • Calibration Curve Construction: Plot the response ratio (y-axis) against the corresponding analyte concentration (x-axis).[9]

  • Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[5] An R² value close to 1.0 indicates a good fit of the data to the linear model.[10]

  • Quantification of Unknowns: Analyze the unknown samples using the same method. Calculate the response ratio for the unknown sample and determine its concentration using the equation from the calibration curve.

Example Calibration Data:

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
1015,2341,500,1230.0102
5076,5431,510,4560.0507
100153,2101,498,7890.1022
500755,6781,505,6780.5019
10001,512,3451,501,2341.0074

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Prepare Analyte Stock Solution serial_dilution Perform Serial Dilutions of Analyte stock_analyte->serial_dilution stock_is Prepare Internal Standard Stock Solution add_is Add Constant Amount of Internal Standard stock_is->add_is serial_dilution->add_is cal_standards Calibration Standards add_is->cal_standards gcms_analysis GC-MS Analysis cal_standards->gcms_analysis peak_integration Peak Area Integration gcms_analysis->peak_integration response_ratio Calculate Response Ratio (Analyte/IS) peak_integration->response_ratio plot_curve Plot Response Ratio vs. Concentration response_ratio->plot_curve regression Linear Regression (y = mx + c, R²) plot_curve->regression

Caption: Experimental workflow for creating a calibration curve.

logical_relationship cluster_known Known Information cluster_process Process cluster_unknown Unknown Sample known_conc Known Analyte Concentrations cal_curve Generate Calibration Curve (y = mx + c) known_conc->cal_curve measured_response Measured Instrument Response Ratios measured_response->cal_curve unknown_conc Determine Unknown Concentration cal_curve->unknown_conc unknown_response Measure Response Ratio of Unknown Sample unknown_response->unknown_conc

Caption: Logical relationship for determining unknown concentration.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. Isotopic exchange, the unintended swapping of deuterium (B1214612) atoms with hydrogen from the surrounding environment, can significantly compromise experimental results. This guide provides direct answers to common issues and practical solutions for troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem with deuterated internal standards?

A1: Isotopic exchange, also known as "back-exchange," is a chemical reaction where deuterium atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the sample matrix, solvents, or mobile phase.[1][2] This is problematic because mass spectrometry distinguishes between the analyte and the internal standard based on their mass difference.[1] If the deuterated IS loses its deuterium atoms, it can lead to two major issues:

  • Underestimation of the Internal Standard: A decrease in the signal for the deuterated IS results in an artificially high analyte-to-IS ratio.[1]

  • Overestimation of the Analyte: The back-exchanged IS contributes to the signal of the native, unlabeled analyte, causing a false positive and leading to an overestimation of the analyte's concentration.[1]

Q2: My analytical results are inconsistent. How can I determine if isotopic exchange is the cause?

A2: Inconsistent results are a common symptom of isotopic exchange. Look for these specific indicators:

  • A noticeable decrease in the internal standard's signal over time or with changes in sample preparation conditions.[3]

  • An unexpected increase in the analyte's signal, particularly in blank samples spiked only with the internal standard.[3]

  • The appearance of a chromatographic peak for the analyte at the retention time of the internal standard.[3]

  • High variability in the analyte/IS peak area ratios throughout an analytical run.[4]

To confirm, you can perform a stability study by incubating the deuterated standard in a blank matrix for a duration equivalent to your sample preparation and analysis time.[5] A significant increase in the unlabeled analyte's signal indicates back-exchange.[5]

Q3: Which factors have the greatest influence on the rate of isotopic exchange?

A3: Several factors can promote isotopic exchange. The most critical are:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in basic or strongly acidic conditions.[3][6][7]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][3]

  • Position of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange. Deuteriums on carbon atoms adjacent to carbonyl groups can also be labile under certain conditions.[1][2][6]

  • Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate back-exchange.[1][4]

  • Sample Matrix: Components within a biological matrix, such as enzymes, can catalyze the exchange process.[1]

Q4: My deuterated standard and analyte show different retention times. Is this related to isotopic exchange?

A4: While not directly caused by isotopic exchange, a shift in retention time is a known phenomenon called the "isotope effect".[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[8] While a small, consistent shift may not be problematic, complete co-elution is ideal for accurately correcting matrix effects.[9] If the shift is significant, you may need to optimize your chromatographic conditions by adjusting the mobile phase composition or gradient.[2][9]

Troubleshooting Guides

Problem: Decreasing Internal Standard Signal and/or Increasing Analyte Signal in Blanks

This is a classic sign of back-exchange. Follow this workflow to diagnose and mitigate the issue.

start Inconsistent IS Signal Observed check_label Step 1: Verify Label Position Consult Certificate of Analysis. Are labels on labile positions (-OH, -NH, alpha-carbonyl)? start->check_label labile YES: Labile Position check_label->labile Yes stable NO: Stable Position check_label->stable No select_stable_is Solution: Select a standard with labels in stable positions. labile->select_stable_is check_conditions Step 2: Evaluate Experimental Conditions stable->check_conditions optimize_ph Adjust pH of mobile phase and sample diluent towards neutral or slightly acidic (pH 2.5-3). check_conditions->optimize_ph control_temp Control Temperature: Keep samples, standards, and autosampler cooled. check_conditions->control_temp use_aprotic Use aprotic solvents for storage and sample preparation where possible. check_conditions->use_aprotic run_stability_exp Step 3: Run Stability Experiment (See Protocol 1) optimize_ph->run_stability_exp control_temp->run_stability_exp use_aprotic->run_stability_exp evaluate_results Evaluate results to confirm stability under optimized conditions. run_stability_exp->evaluate_results

Caption: Troubleshooting workflow for isotopic exchange.

Data on Functional Group Lability

The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more prone to exchange.

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions[1]
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions[1]
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions[1]
Amides (-CONH-)LabileAcid or base-catalyzed[1]
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[1]
Aromatic C-H (activated)Potentially LabileStrong acid/base, metal catalysis
Aliphatic C-HGenerally StableHarsh conditions required
Impact of pH and Temperature on Stability

The following table summarizes hypothetical data from a stability experiment to illustrate the impact of experimental conditions on the stability of a deuterated internal standard.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Matrix2425 (Room Temp)7.418%Yes
Reconstitution Solvent2425 (Room Temp)8.025%Yes
Optimized Matrix 24 4 6.5 <5% No
Optimized Solvent 24 4 4.0 <2% No

Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent.[3] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[3]

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[3]

Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.[3]

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. These serve as the baseline.[3]

  • Prepare Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate it under your typical experimental conditions (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).[6]

  • Prepare Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[3]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[3]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]

  • Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange.[3] Simultaneously, monitor for an increase in the signal of the unlabeled analyte in the incubated samples.

start Start: Stability Assessment prep_t0 Prepare T=0 Samples (Spike IS into matrix, immediately process) start->prep_t0 prep_incubated Prepare Incubated Samples start->prep_incubated analyze Analyze all samples (T=0 and Incubated) by LC-MS/MS prep_t0->analyze incubate_matrix Spike IS into Matrix Incubate under experimental conditions prep_incubated->incubate_matrix incubate_solvent Spike IS into Solvent Incubate under experimental conditions prep_incubated->incubate_solvent process_samples Process all incubated samples (Post-incubation) incubate_matrix->process_samples incubate_solvent->process_samples process_samples->analyze data_analysis Data Analysis: Compare IS peak area to T=0. Monitor for analyte signal increase. analyze->data_analysis end Conclusion on Stability data_analysis->end

Caption: Experimental workflow for assessing IS stability.

By systematically evaluating the factors that influence isotopic exchange and implementing the appropriate preventative measures, researchers can ensure the integrity of their deuterated internal standards and the accuracy of their quantitative results. When in doubt, consulting the manufacturer's certificate of analysis for information on the standard's stability and the position of the deuterium labels is a crucial first step.[6]

References

Technical Support Center: Quantification of 2,3,5-Trimethylpyrazine-D10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 2,3,5-Trimethylpyrazine-D10, particularly in minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise measurements.[1][2] These effects are a significant challenge, especially in complex matrices such as plasma, urine, and food samples.[3][4]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[2] Since this compound is chemically and structurally almost identical to the analyte (2,3,5-Trimethylpyrazine), it is expected to have very similar extraction recovery, chromatographic retention time, and ionization response.[5] This allows it to effectively compensate for variations during sample preparation and ionization, leading to more accurate and precise quantification.

Q3: Can this compound always perfectly compensate for matrix effects?

A3: While highly effective, perfect compensation is not always guaranteed. Issues can arise if there is a slight chromatographic separation between the analyte and the SIL-IS, which can occur due to the deuterium (B1214612) isotope effect.[6] If they do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: How can I quantitatively assess matrix effects in my assay?

A4: The most common method is the post-extraction spike experiment. This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A matrix factor of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Question: My QC samples for 2,3,5-Trimethylpyrazine are consistently failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). What are the likely causes and how can I troubleshoot this?

Answer: This is a common problem often linked to unresolved matrix effects. Follow these troubleshooting steps:

Troubleshooting Steps:

  • Verify Internal Standard Performance:

    • Co-elution: Ensure that 2,3,5-Trimethylpyrazine and this compound are co-eluting. A slight shift in retention time can lead to differential matrix effects.

    • IS Response Variability: Check for high variability in the internal standard peak area across the batch. This could indicate inconsistent sample processing or significant ion suppression affecting the IS.

  • Investigate Matrix Effects:

    • Post-Extraction Spike Experiment: Perform this experiment with multiple lots of your blank matrix to assess the degree of ion suppression or enhancement and its variability between different sources.

    • Dilution: Dilute your sample extracts with the initial mobile phase. This can reduce the concentration of interfering matrix components.[3]

  • Optimize Sample Preparation:

    • A more rigorous sample cleanup is often the most effective solution. Consider the following techniques based on your sample matrix.

Sample Preparation TechniqueDescriptionTypical Matrices
Protein Precipitation (PPT) A simple and fast technique where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Plasma, Serum
Liquid-Liquid Extraction (LLE) A technique that separates compounds based on their relative solubilities in two different immiscible liquids.Urine, Plasma
Solid-Phase Extraction (SPE) A selective sample preparation technique that uses a solid sorbent to isolate the analyte from the matrix.Plasma, Urine, Food Extracts
Headspace Solid-Phase Microextraction (HS-SPME) A solvent-free technique for extracting volatile and semi-volatile compounds from the headspace of a sample.Coffee, Yeast Extract, Fermented Products[7][8][9]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted with buffer) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 2,3,5-Trimethylpyrazine and this compound with 1 mL of a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Issue 2: Inconsistent Results Between Different Batches or Matrix Lots

Question: My method for 2,3,5-Trimethylpyrazine quantification works well for one batch of samples but shows poor reproducibility with a new batch or a different lot of biological matrix. Why is this happening?

Answer: This issue points towards inter-lot variability of the matrix, where different lots of the matrix contain varying levels of interfering components.

Troubleshooting Steps:

  • Evaluate Matrix Lot Variability: During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the blank matrix.

  • Enhance Chromatographic Separation:

    • Gradient Optimization: Modify the gradient elution profile to better separate 2,3,5-Trimethylpyrazine from co-eluting matrix components. A shallower gradient can improve resolution.

    • Column Chemistry: Experiment with a different LC column stationary phase (e.g., Phenyl-Hexyl, C8) to alter the selectivity of the separation.

  • Matrix-Matched Calibrators: If a blank matrix is available, preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.

Workflow for Assessing Inter-Lot Matrix Variability

Caption: Workflow for troubleshooting inter-lot matrix variability.

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment for 2,3,5-Trimethylpyrazine in human plasma using two different sample preparation techniques.

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)Ion Suppression/Enhancement
Protein Precipitation 1,500,000900,0000.6040% Suppression
Solid-Phase Extraction 1,500,0001,350,0000.9010% Suppression

As shown in the table, Solid-Phase Extraction resulted in a significantly lower degree of ion suppression compared to Protein Precipitation, indicating a cleaner extract and a more reliable method.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for developing a robust LC-MS/MS method for 2,3,5-Trimethylpyrazine quantification, with a focus on mitigating matrix effects.

experimental_workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis A Analyte and IS Tuning (MS/MS) B Chromatographic Development A->B C Sample Preparation Optimization (PPT, LLE, SPE) B->C D Assess Matrix Effect (Post-Extraction Spike) C->D E Evaluate with Multiple Matrix Lots D->E If significant matrix effect F Accuracy, Precision, and Stability D->F If matrix effect is acceptable E->C If lot-to-lot variability exists E->F G Sample Analysis with Validated Method F->G If validation passes

Caption: General workflow for LC-MS/MS method development and validation.

References

Technical Support Center: Overcoming Chromatographic Co-elution with 2,3,5-Trimethylpyrazine-D10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding chromatographic co-elution and the use of 2,3,5-Trimethylpyrazine-D10 as an internal standard to mitigate these challenges.

Troubleshooting Guide

This section offers step-by-step guidance to address specific issues you may encounter during your experiments.

Issue 1: My target analyte peak is not well-resolved and appears as a shoulder on a larger interfering peak. How can I improve separation?

Answer:

When your target analyte co-elutes with an interfering compound, several chromatographic parameters can be adjusted to improve resolution. Here is a systematic approach to troubleshoot this issue:

  • Mobile Phase Optimization (for LC):

    • Weaken the Mobile Phase: If your analyte has a low capacity factor (k'), meaning it elutes too quickly, you can weaken the mobile phase to increase retention time and potentially improve separation. For reversed-phase chromatography, this typically involves decreasing the percentage of the organic solvent.[1]

    • Change the Organic Modifier: Switching from one organic solvent to another (e.g., acetonitrile (B52724) to methanol) can alter the selectivity of the separation.[2]

    • Adjust the pH: For ionizable compounds, modifying the mobile phase pH can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the analyte's pKa.[2]

  • Temperature Program Optimization (for GC):

    • Lower the Initial Temperature: Decreasing the initial oven temperature can improve the resolution of early eluting peaks.[2]

    • Adjust the Ramp Rate: A slower temperature ramp rate often enhances the separation of closely eluting compounds.[2]

  • Stationary Phase (Column) Evaluation:

    • If optimizing the mobile phase or temperature program does not resolve the co-elution, the column chemistry may not be suitable for your analytes.[1] Consider switching to a column with a different stationary phase to alter selectivity. For example, moving from a C18 to a phenyl-hexyl column in LC can provide different interactions.

Issue 2: Despite optimizing my chromatographic method, I still have partial co-elution. Can I still accurately quantify my analyte?

Answer:

Yes, with the use of a stable isotope-labeled internal standard such as this compound, accurate quantification is achievable even with partial co-elution, particularly when using mass spectrometry (MS) detection.

Deuterated internal standards like this compound are ideal because they have nearly identical chemical and physical properties to the analyte of interest.[3] This results in them co-eluting very closely.[4][5] While they may not be separated chromatographically, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

By adding a known amount of this compound to your samples, calibrators, and quality controls, you can use the ratio of the analyte peak area to the internal standard peak area for quantification. This ratiometric approach corrects for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[6]

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution?

A1: Chromatographic co-elution occurs when two or more compounds are not sufficiently separated during the chromatographic process and elute from the column at the same time.[1][7][8] This results in overlapping peaks in the chromatogram, which can interfere with peak identification and quantification.

Q2: How can I detect co-elution if the peaks are perfectly overlapping?

A2: Detecting perfect co-elution can be challenging. Here are a few methods:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as shoulders or tailing, which may indicate the presence of more than one compound.[1][9]

  • Diode Array Detector (DAD) for HPLC: A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not consistent, it suggests co-elution.[9]

  • Mass Spectrometry (MS): By examining the mass spectra across the peak, you can identify the presence of different ions, which would indicate multiple co-eluting compounds.[9]

Q3: Why is this compound a good internal standard for the analysis of 2,3,5-Trimethylpyrazine?

A3: this compound is an excellent internal standard for its non-deuterated analogue for several reasons:

  • Similar Physicochemical Properties: It behaves almost identically during sample extraction and chromatography, ensuring it experiences similar matrix effects.[6]

  • Co-elution: It will elute at nearly the same retention time as the analyte, which is a crucial characteristic for an ideal internal standard.[4][5]

  • Mass Distinction: It is easily differentiated from the native compound by a mass spectrometer due to the mass difference from the deuterium (B1214612) labeling.[6]

Q4: Can the use of this compound compensate for ion suppression in LC-MS?

A4: Yes. Since this compound co-elutes with the target analyte, it will be subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the peak area ratio, the variability introduced by these matrix effects can be effectively normalized, leading to more reliable quantification.[4]

Experimental Protocols

Protocol 1: Quantification of 2,3,5-Trimethylpyrazine in a Food Matrix using GC-MS and a Deuterated Internal Standard

This protocol outlines a general procedure for the analysis of 2,3,5-Trimethylpyrazine using this compound as an internal standard.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 1.0 g of the homogenized food sample into a 20 mL headspace vial.
  • Add 10 µL of the this compound internal standard working solution.
  • Add 1.5 g of sodium chloride to facilitate the release of volatile compounds.
  • Seal the vial and vortex for 30 seconds.
  • Incubate the vial at 60°C for 15 minutes with agitation.
  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

2. GC-MS Analysis:

  • GC Column: DB-WAX (60 m x 0.25 mm, 0.25 µm) or similar polar column.[10]
  • Injector: Splitless mode at 230°C.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp 1: Increase to 120°C at 5°C/min.
  • Ramp 2: Increase to 230°C at 7°C/min, hold for 10 minutes.[10]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometry:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both 2,3,5-Trimethylpyrazine and this compound.

3. Data Analysis:

  • Integrate the peak areas for the selected ions of the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

Table 1: Impact of this compound on Quantification in the Presence of a Co-eluting Interference

Sample IDAnalyte Concentration (ng/mL)Without Internal Standard (Measured Conc., ng/mL)With this compound (Measured Conc., ng/mL)
QC Low58.25.1
QC Mid5059.849.5
QC High200235.1203.2
Precision (%RSD) 15.2% 3.5%
Accuracy (%Bias) +30.5% +0.7%

This table illustrates hypothetical data demonstrating how the use of a deuterated internal standard significantly improves accuracy and precision in the presence of a co-eluting interference that artificially inflates the analyte signal.

Visualizations

cluster_0 Troubleshooting Co-elution start Co-elution Observed q1 Optimize Mobile Phase / GC Program? start->q1 a1 Adjust Solvent Strength, pH, or Temp. Ramp q1->a1 Yes a2 Change Column (Stationary Phase) q1->a2 No q2 Resolution Improved? a1->q2 q2->q1 No, re-optimize end_good Quantify Accurately q2->end_good Yes q3 Resolution Now Adequate? a2->q3 q3->end_good Yes is Use Deuterated Internal Standard (e.g., this compound) with MS Detection q3->is No is->end_good

Caption: A workflow for troubleshooting chromatographic co-elution.

cluster_1 Logic for Using Deuterated Internal Standards coelution Analyte and Interference Co-elute is_added Add Known Amount of This compound coelution->is_added ms_detect MS Detects Analyte and D10-IS Based on Different m/z is_added->ms_detect ratio Calculate Peak Area Ratio (Analyte / D10-IS) ms_detect->ratio quant Accurate Quantification Achieved ratio->quant

Caption: Overcoming quantification issues from co-elution with a deuterated internal standard.

cluster_2 Experimental Workflow sample Sample Preparation (add this compound) analysis GC-MS or LC-MS Analysis sample->analysis data Data Processing (Peak Area Ratio) analysis->data result Concentration Calculation data->result

References

Technical Support Center: Stability of 2,3,5-Trimethylpyrazine-D10 in Acidic Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the internal standard 2,3,5-Trimethylpyrazine-D10 in acidic food matrices.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a deuterated analog of 2,3,5-Trimethylpyrazine. It is an ideal internal standard for quantitative analysis using mass spectrometry (MS) because it is chemically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z).[1] This allows it to be distinguished from the native compound in the mass spectrometer. Using a deuterated internal standard helps to correct for variations in sample preparation, extraction recovery, and instrument response, leading to more accurate and precise results.[2][3]

Q2: Why is the stability of this compound a concern in acidic food matrices?

A2: Acidic conditions, such as those found in many food and beverage products (e.g., fruit juices, soft drinks, and fermented foods), can potentially lead to the degradation of the internal standard. Furthermore, storage of deuterated compounds in acidic solutions should generally be avoided as it can sometimes lead to deuterium (B1214612) exchange.[4] This degradation or isotopic exchange can compromise the accuracy of the quantitative analysis. Therefore, it is crucial to assess the stability of this compound in the specific acidic matrix of interest.

Q3: What are the potential consequences of internal standard instability?

A3: Instability of this compound can manifest in several ways, each impacting the final analytical results:

  • Degradation: If the internal standard degrades, its concentration will decrease, leading to an artificially high calculated concentration of the target analyte.

  • Inaccurate Quantification: The fundamental assumption of using an internal standard is that it behaves identically to the analyte. If the internal standard is less stable than the analyte in the acidic matrix, the correction for sample processing losses will be inaccurate.

Q4: How can I assess the stability of this compound in my specific acidic food matrix?

A4: A stability study should be performed by spiking a known concentration of this compound into the blank acidic food matrix. The spiked samples should then be stored under conditions that mimic the entire analytical process (e.g., sample preparation, extraction, and storage time and temperature). Aliquots are analyzed at different time points to monitor the concentration of the internal standard. A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in acidic food matrices.

Problem Potential Cause(s) Recommended Solution(s)
Poor recovery of this compound Degradation in the acidic matrix: The pH of the sample may be causing the internal standard to break down.- Neutralize the sample with a suitable buffer before extraction, if compatible with the overall analytical method.- Minimize the time the internal standard is in contact with the acidic matrix.- Perform a stability study at different pH values to determine the optimal range.
Inefficient extraction: The chosen extraction solvent or method may not be suitable for the matrix.- Optimize the extraction solvent system (e.g., try different solvent polarities or mixtures).- Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).
Variable internal standard response across samples Matrix effects: Components in the food matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.[5]- Dilute the sample extract to reduce the concentration of interfering matrix components.- Improve the sample cleanup procedure to remove interfering compounds.- Perform a matrix effect study to quantify the extent of ion suppression or enhancement.
Inconsistent sample preparation: Variations in sample handling, such as pipetting errors or inconsistent extraction times.- Ensure consistent and precise execution of the sample preparation protocol.- Use calibrated pipettes and other laboratory equipment.
Internal standard peak appears distorted or shows tailing Active sites in the GC/LC system: The internal standard may be interacting with active sites in the injector, column, or detector.- Use a deactivated inlet liner in the gas chromatograph.- Condition the column according to the manufacturer's instructions.- Consider using a column with a more inert stationary phase.
Co-elution with an interfering compound: A matrix component may be eluting at the same time as the internal standard.- Adjust the chromatographic conditions (e.g., temperature program, mobile phase gradient) to improve separation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in an Acidic Food Simulant

This protocol outlines a procedure to evaluate the stability of this compound in a model acidic food matrix (e.g., 3% acetic acid solution, which simulates acidic foods).

Materials:

  • This compound standard solution (100 µg/mL in methanol)

  • Blank acidic food simulant (e.g., 3% (v/v) acetic acid in deionized water)

  • Extraction solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • GC/MS or LC/MS system

Procedure:

  • Spiking: Spike a known volume of the blank acidic food simulant with the this compound standard solution to achieve a final concentration of 1 µg/mL. Prepare enough volume for all time points.

  • Incubation: Store the spiked simulant under the desired experimental conditions (e.g., room temperature, 4°C, or elevated temperature to simulate processing).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 1 mL) of the spiked simulant.

  • Extraction:

    • Add 1 mL of the extraction solvent to the aliquot.

    • Vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Analyze the extracted sample using a validated GC/MS or LC/MS method to determine the concentration of this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Stability of this compound (1 µg/mL) in 3% Acetic Acid at Different Temperatures
Time (hours) % Remaining at 4°C % Remaining at 25°C (Room Temperature) % Remaining at 60°C
0100.0 ± 1.5100.0 ± 1.2100.0 ± 1.8
199.5 ± 2.198.7 ± 1.992.3 ± 2.5
299.2 ± 1.897.5 ± 2.385.1 ± 3.1
498.9 ± 2.095.1 ± 2.574.6 ± 3.5
898.5 ± 1.792.3 ± 2.860.2 ± 4.0
2497.8 ± 2.285.6 ± 3.135.8 ± 4.2
4897.1 ± 2.478.9 ± 3.515.4 ± 3.8
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.
Table 2: Recovery of this compound from Spiked Acidic Food Matrices
Food Matrix (pH) Spiked Concentration (ng/mL) Extraction Method Mean Recovery (%) RSD (%)
Apple Juice (pH 3.5)10LLE (Dichloromethane)92.54.8
Orange Juice (pH 3.8)10LLE (Dichloromethane)88.95.2
Tomato Juice (pH 4.2)10LLE (Dichloromethane)95.13.9
Carbonated Beverage (pH 2.8)10LLE (Dichloromethane)85.36.1
Data are hypothetical for illustrative purposes.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Blank Acidic Food Matrix spike Spike with this compound start->spike incubate Incubate under controlled conditions (Time, Temp) spike->incubate sample Withdraw aliquot at time points incubate->sample extract Liquid-Liquid or Solid-Phase Extraction sample->extract dry Dry extract extract->dry analyze GC/MS or LC/MS Analysis dry->analyze quantify Quantify remaining internal standard analyze->quantify end End: Stability Data quantify->end

Caption: Workflow for assessing the stability of this compound in acidic food matrices.

troubleshooting_logic cluster_low Low IS Response cluster_variable Variable IS Response issue Issue: Inaccurate Results is_response Check Internal Standard (IS) Response issue->is_response degradation Potential Degradation is_response->degradation Low & Consistent matrix_effects Matrix Effects is_response->matrix_effects Variable extraction Inefficient Extraction solution_stability Run Stability Study degradation->solution_stability Investigate solution_extraction Optimize Extraction Method extraction->solution_extraction Investigate inconsistent_prep Inconsistent Preparation solution_matrix Perform Matrix Effect Study matrix_effects->solution_matrix Investigate solution_prep Review Sample Prep SOP inconsistent_prep->solution_prep Investigate

Caption: Logical troubleshooting flow for issues with this compound analysis.

References

Technical Support Center: 2,3,5-Trimethylpyrazine-D10 & LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2,3,5-Trimethylpyrazine-D10 as an internal standard in LC-MS applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to ion suppression, ensuring accurate and robust quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing my compound of interest with this compound?

A1: Ion suppression is a matrix effect where co-eluting substances from the sample matrix (e.g., plasma, urine, food extracts) interfere with the ionization of the target analyte and the internal standard (IS) in the mass spectrometer's ion source.[1][2] This interference reduces the signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[3][4] Using this compound, a stable isotope-labeled (SIL) internal standard, is the preferred strategy to compensate for these effects, as it is expected to experience the same degree of suppression as the unlabeled analyte due to its near-identical chemical and physical properties.

Q2: I'm using this compound, but I'm still seeing high variability in my results. Isn't a SIL-IS supposed to fix this?

A2: While SIL internal standards like this compound are the best tool to correct for matrix effects, they may not offer perfect compensation in all situations.[5] High variability can still occur if:

  • Chromatographic Separation: There is a slight chromatographic separation between the analyte and this compound. If they don't co-elute perfectly, they may be affected differently by narrow regions of ion suppression.[6][7]

  • Concentration Effects: The concentration of the internal standard itself can influence the ionization of the analyte.[6] It's crucial to optimize the concentration of this compound used.

  • Extreme Matrix Effects: The level of ion suppression is so severe that it significantly impacts the signal of both the analyte and the IS, leading to poor sensitivity and high variability.[8]

  • IS Purity: The purity of the SIL-IS is critical. Any presence of the unlabeled analyte (2,3,5-Trimethylpyrazine) in the IS solution can lead to artificially inflated concentration calculations.[6][9]

Q3: How can I determine if ion suppression is the root cause of my issues?

A3: There are two primary experimental methods to diagnose and locate ion suppression:

  • Post-Column Infusion: This experiment helps identify regions in your chromatogram where ion suppression occurs.[10][11] A solution of your analyte and this compound is continuously infused into the MS while a blank, extracted matrix sample is injected. A drop in the constant signal baseline indicates the retention times where matrix components are causing suppression.[4][10]

  • Post-Extraction Spike: This method quantifies the extent of ion suppression.[3][12] You compare the signal response of an analyte (and IS) spiked into a clean solvent against the response of the same amount spiked into an extracted blank matrix sample. The difference reveals the percentage of signal suppression or enhancement.[12][13]

Q4: What are the most effective ways to reduce or eliminate ion suppression?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][8][14] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation (PPT).[8][15]

  • Improve Chromatographic Separation: Adjusting your LC method can chromatographically separate your analyte and IS from the interfering matrix components.[1][10] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or reducing the flow rate.[10][16]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components that cause suppression.[14][15] However, this may compromise the sensitivity required to detect your analyte at low concentrations.

  • Check Ion Source: Ensure the ion source is clean. Contamination can lead to inconsistent ionization and weak signals.[17]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

If you suspect ion suppression is affecting your assay, follow these protocols to confirm and quantify the effect.

G cluster_0 Diagnostic Phase Start High CV% or Poor Accuracy Observed in QC Samples CheckIS Review IS (TMP-D10) Response: Is it consistent across the batch? Start->CheckIS Infusion Perform Post-Column Infusion Experiment CheckIS->Infusion IS response is erratic or consistently low AnalyzeInfusion Analyze Infusion Data: Does suppression zone overlap with analyte peak? Infusion->AnalyzeInfusion Spike Perform Post-Extraction Spike Experiment AnalyzeSpike Analyze Spike Data: Is Matrix Factor (MF) < 0.8? Spike->AnalyzeSpike AnalyzeInfusion->Spike Yes NoSuppression Issue Likely Not Ion Suppression AnalyzeInfusion->NoSuppression No SuppressionConfirmed Ion Suppression Confirmed AnalyzeSpike->SuppressionConfirmed Yes AnalyzeSpike->NoSuppression No

Caption: Workflow to diagnose ion suppression.

This protocol will provide a numerical value for the extent of signal suppression.

  • Prepare Three Sets of Samples (n=3 to 6 replicates per set):

    • Set A (Neat Solution): Spike your analyte and this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., Low QC and High QC levels).

    • Set B (Post-Spiked Matrix): Extract blank matrix samples using your established procedure. Spike the analyte and this compound into the final extracted solvent at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets into the LC-MS system and record the peak areas for the analyte and this compound.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • IS-Normalized Matrix Factor: Calculate the MF for your analyte and divide it by the MF calculated for this compound.

MetricResultInterpretation
Matrix Factor (MF) < 100% (e.g., < 85%)Signal Suppression
> 100% (e.g., > 115%)Signal Enhancement
85% - 115%No significant matrix effect
IS-Normalized MF Close to 1.0This compound is effectively compensating for the matrix effect.
Deviates from 1.0Compensation by the IS is not complete, indicating a potential issue.[6]
Recovery (RE) 80% - 120%Acceptable extraction efficiency.
< 80% or > 120%Poor extraction efficiency, which should be optimized.

Note: Acceptance criteria can vary by institution and regulatory guidance.

Guide 2: Mitigating Ion Suppression

Once ion suppression is confirmed, use the following strategies to minimize its impact.

G Start Ion Suppression Confirmed SamplePrep Optimize Sample Preparation (e.g., Switch PPT to SPE or LLE) Start->SamplePrep Chromatography Optimize Chromatography (e.g., Modify Gradient, Change Column) SamplePrep->Chromatography Suppression persists Validate Re-evaluate Matrix Effect with Post-Extraction Spike SamplePrep->Validate Improvement seen Dilution Evaluate Sample Dilution Chromatography->Dilution Suppression persists Chromatography->Validate Improvement seen Dilution->Validate If sensitivity is acceptable Validate->SamplePrep Suppression persists Success Problem Resolved: Proceed with Validation Validate->Success Matrix Factor is acceptable

Caption: Workflow for mitigating ion suppression.

1. Optimizing Sample Preparation

The choice of extraction method is critical for removing interfering matrix components like phospholipids.[8]

MethodPrincipleAdvantage for SuppressionDisadvantage
Protein Precipitation (PPT) Protein removal by adding organic solvent (e.g., acetonitrile).Fast and simple.Least effective; co-extracts many interfering substances like phospholipids.[8]
Liquid-Liquid Extraction (LLE) Analyte partitioned into an immiscible organic solvent.Cleaner extracts than PPT; can remove salts and polar interferences.Can be labor-intensive; solvent choice is critical.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, and then eluted.Provides the cleanest extracts by selectively isolating the analyte.[1]More complex method development; can be more costly.

Recommendation: If you are using PPT and experiencing significant ion suppression, transitioning to a well-developed SPE or LLE method is the most robust solution.

2. Optimizing Chromatography

The goal is to separate the analyte and this compound from the suppression zone identified in the post-column infusion experiment.

  • Modify Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.[4]

  • Change Flow Rate: Reducing the flow rate can sometimes lessen ion suppression.[10]

  • Use a Different Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution order and move the analyte peak away from interferences.[4]

By systematically applying these diagnostic and mitigation strategies, you can effectively address issues of ion suppression and ensure the reliable performance of this compound as your internal standard, leading to accurate and reproducible results in your LC-MS analyses.

References

Improving recovery of pyrazines during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the recovery of pyrazines during sample extraction. It includes troubleshooting guides for common issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of pyrazines in a question-and-answer format.

Issue: Low Recovery of Pyrazines After Liquid-Liquid Extraction (LLE)

Possible CauseRecommended Solution(s)
Insufficient Number of Extractions Perform multiple extractions (at least 3-4) with fresh solvent each time to achieve recoveries greater than 90%.[1][2][3][4]
Inappropriate Solvent Polarity Use a more polar solvent or a solvent mixture. A 90/10 hexane (B92381)/ethyl acetate (B1210297) mixture can be more effective than pure hexane for some pyrazines.[1][2][3][4] For a broad range of pyrazines, consider dichloromethane (B109758) (DCM).[1]
Pyrazines are Too Polar for the Chosen Solvent If pyrazines are highly polar, consider alternative methods like distillation or solid-phase extraction (SPE).[1]
Poor Partitioning Add a salt (e.g., NaCl, 10-30% w/v) to the sample to increase the ionic strength. This "salting-out" effect can improve the extraction efficiency of polar pyrazines.[2][5]

Issue: Co-extraction of Impurities (e.g., Imidazoles) with Pyrazines

Possible CauseRecommended Solution(s)
Use of Polar Extraction Solvents Polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can co-extract polar impurities such as imidazoles.[1][2][3][4]
Option 1 (Solvent Choice): Use a non-polar solvent like hexane for the extraction, as it does not typically co-extract imidazoles.[1][2][3][4]
Option 2 (Purification): If using MTBE or ethyl acetate, a subsequent purification step is necessary. Pass the organic extract through a silica (B1680970) gel column; the silica will retain the imidazole (B134444) impurities.[1][2][3][4]

Issue: Poor Signal or No Peaks Detected in GC-MS Analysis after SPME

Possible CauseRecommended Solution(s)
Inefficient Extraction or Analyte Loss Optimize sample pH to enhance pyrazine (B50134) volatility. Use a salting-out agent (e.g., NaCl) to improve extraction efficiency.[5]
Inappropriate SPME Fiber Select a fiber with the appropriate polarity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of pyrazines.[5][6][7][8]
Non-optimized SPME Parameters Optimize extraction time and temperature to ensure equilibrium is reached between the sample, headspace, and fiber.[5][6]
GC-MS System Issues Perform a leak check on the GC inlet. Verify injection parameters (e.g., splitless time, injector temperature). Bake out the column to remove contaminants.[5]

Issue: Significant Peak Tailing for Pyrazine Analytes

Possible CauseRecommended Solution(s)
Active Sites in the GC System Use deactivated inlet liners and change them regularly. Trim the analytical column (10-20 cm from the inlet) to remove active sites.[5]
Chemical Interactions Use a column with a more inert stationary phase or consider derivatization for highly polar pyrazines.[5][9]
Improper GC Conditions Increase the carrier gas flow rate. Optimize the oven temperature program to ensure analytes move efficiently through the column.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common initial method for isolating pyrazines? A1: Liquid-liquid extraction (LLE) is a widely used first step for pyrazine isolation.[1][2][3] However, the optimal strategy often involves a combination of techniques, such as distillation followed by solid-phase extraction (SPE), or LLE followed by column chromatography.[1][2][3]

Q2: How do I choose the right solvent for liquid-liquid extraction of pyrazines? A2: The choice of solvent depends on the polarity of your pyrazine products and the nature of the impurities.[1]

  • Hexane: A good choice for less polar pyrazines and to avoid co-extraction of polar impurities like imidazoles.[1][2][3]

  • Methyl-t-butyl ether (MTBE) and Ethyl Acetate: These are more polar solvents that can extract a wider range of pyrazines but may also co-extract polar impurities.[1][2][3]

  • Dichloromethane (DCM): Effective for extracting a broad range of pyrazines.[1]

Q3: When should I use Headspace Solid-Phase Microextraction (HS-SPME)? A3: HS-SPME is a highly effective technique for the extraction of volatile pyrazines from various matrices.[5] It is a solvent-free, simple, and sensitive method, making it ideal for trace analysis.[5][6][10]

Q4: Can Stir Bar Sorptive Extraction (SBSE) be used for pyrazines? A4: Yes, SBSE is an effective technique for trapping odorants like pyrazines. For less volatile pyrazines, SBSE can offer higher recovery than SPME due to the larger volume of the sorptive phase.[5][11] Immersion-based SBSE techniques have shown higher extraction efficiency for alkylpyrazines compared to headspace sorptive extraction (HSSE).[12]

Q5: How does pH affect pyrazine extraction? A5: Adjusting the sample's pH can be crucial. For some alkylpyrazines, a pH of around 5.3 has been shown to be optimal for recovery during headspace analysis.[13] Proper pH adjustment can facilitate pyrazine volatility, enhancing their transfer to the headspace for techniques like SPME.[5]

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Pyrazines

SolventPolarityAdvantagesDisadvantages
Hexane Non-polarGood for less polar pyrazines; avoids co-extraction of polar impurities like imidazoles.[1][2][3]May result in lower recovery for more polar pyrazines.[1]
Dichloromethane (DCM) PolarEffective for a broad range of pyrazines.[1][2]May co-extract undesirable polar impurities.[2]
Ethyl Acetate / MTBE PolarCan extract a wider range of pyrazines than hexane.[1][2][3]Likely to co-extract polar impurities (e.g., imidazoles), requiring further cleanup.[1][2][3][4]
90/10 Hexane/Ethyl Acetate Mixed (Mostly Non-polar)More effective than pure hexane for some pyrazines; provides good separation of pyrazines during subsequent chromatography.[1][2][3]May still require a cleanup step to remove co-extracted impurities.[2]

Table 2: Recommended SPME Parameters for Pyrazine Analysis

ParameterRecommendationRationale
Fiber Coating DVB/CAR/PDMS (50/30 µm)This tri-phasic fiber adsorbs a wide range of compounds with different polarities and molecular weights, providing maximum extraction efficiency for volatiles.[5][6][7][8]
Extraction Temp. 50-80 °C (Optimization required)Facilitates the release of volatile pyrazines from the sample matrix into the headspace.[5][10][14]
Extraction Time 30-60 minutes (Optimization required)Ensures that equilibrium is established between the sample, headspace, and the SPME fiber, leading to reproducible results.[10][14][15]
Sample Modifier Addition of NaCl (10-30% w/v)Increases the ionic strength of the sample, which promotes the partitioning of pyrazines into the headspace ("salting-out" effect).[5]

Experimental Protocols & Workflows

Logical Workflow for Troubleshooting Low Pyrazine Recovery

G cluster_0 Initial Observation cluster_1 Method Evaluation cluster_2 LLE Troubleshooting cluster_3 SPME Troubleshooting Start Low or No Pyrazine Recovery Method Which extraction method was used? Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE LLE SPME Solid-Phase Microextraction (SPME) Method->SPME SPME Other Other (e.g., SBSE, Distillation) Method->Other Other LLE_Check1 Increase number of extractions (3-4x) LLE->LLE_Check1 SPME_Check1 Verify correct fiber is used (e.g., DVB/CAR/PDMS) SPME->SPME_Check1 LLE_Check2 Optimize solvent polarity (e.g., add Ethyl Acetate to Hexane) LLE_Check1->LLE_Check2 LLE_Check3 Add salt (NaCl) to aqueous phase LLE_Check2->LLE_Check3 LLE_Result Re-analyze Sample LLE_Check3->LLE_Result SPME_Check2 Optimize extraction time & temperature SPME_Check1->SPME_Check2 SPME_Check3 Adjust sample pH and/or add salt SPME_Check2->SPME_Check3 SPME_Result Re-analyze Sample SPME_Check3->SPME_Result G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Place Sample in Vial B 2. Add Internal Standard & Salt A->B C 3. Seal Vial B->C D 4. Incubate & Agitate (e.g., 60°C, 20 min) C->D E 5. Expose SPME Fiber to Headspace (e.g., 30 min) D->E F 6. Desorb Fiber in GC Inlet (e.g., 250°C) E->F G 7. GC Separation F->G H 8. MS Detection & Data Analysis G->H

References

Technical Support Center: Optimizing GC-MS for 2,3,5-Trimethylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of 2,3,5-Trimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is GC-MS the preferred method for analyzing 2,3,5-Trimethylpyrazine?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like 2,3,5-Trimethylpyrazine. The gas chromatograph separates individual compounds from a complex mixture, while the mass spectrometer provides a unique mass spectrum "fingerprint" for identification. This combination of separation and detection makes GC-MS the gold standard for pyrazine (B50134) analysis.

Q2: What is the most critical challenge in the GC-MS analysis of 2,3,5-Trimethylpyrazine and its isomers?

A2: A significant challenge in pyrazine analysis is the existence of numerous positional isomers with very similar mass spectra.[1] This makes it difficult to distinguish between them based on mass spectral data alone.[1] Therefore, unambiguous identification often relies on comparing the retention indices (like Kovats indices) of the analytes with those of authentic standards run under the same chromatographic conditions.

Q3: Which type of GC column is best suited for 2,3,5-Trimethylpyrazine analysis?

A3: The choice of GC column is critical for resolving 2,3,5-Trimethylpyrazine from other matrix components and its isomers. For pyrazines, polar columns such as those with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX, SUPELCOWAX® 10) often provide better selectivity compared to non-polar phases (e.g., DB-1, ZB-5MS).[2] However, the optimal column depends on the specific sample matrix and the other analytes of interest.

Q4: What are the key sample preparation techniques for 2,3,5-Trimethylpyrazine analysis?

A4: Headspace Solid-Phase Microextraction (HS-SPME) is a commonly used technique for the extraction of volatile pyrazines from various matrices, such as food and beverages.[1] This method involves exposing a coated fiber to the headspace above the sample to adsorb volatile compounds, which are then thermally desorbed into the GC inlet. The choice of SPME fiber coating, extraction time, and temperature are critical parameters to optimize.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of 2,3,5-Trimethylpyrazine.

Problem: Poor Resolution or Co-elution of 2,3,5-Trimethylpyrazine with Isomers

  • Possible Cause 1: Inappropriate GC Column.

    • Solution: The selectivity of the stationary phase is crucial for separating isomers. If you are using a non-polar column (e.g., DB-5), consider switching to a polar column (e.g., DB-WAX) to improve separation.[2] Consulting retention index databases for different stationary phases can help in selecting an appropriate column.[3]

  • Possible Cause 2: Suboptimal Oven Temperature Program.

    • Solution: Adjust the temperature program. A slower temperature ramp rate can often improve the resolution of closely eluting compounds. For early-eluting peaks that are poorly resolved, lowering the initial oven temperature may be beneficial.[1]

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

    • Solution: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is set to the optimal velocity for the specific column dimensions and carrier gas being used (e.g., Helium).

Problem: Peak Tailing for 2,3,5-Trimethylpyrazine

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Basic compounds like pyrazines can interact with active sites (e.g., acidic silanol (B1196071) groups) in the injector liner or on the column, leading to peak tailing. Using a deactivated liner and a high-quality, well-end-capped GC column can minimize these interactions. Regular maintenance, including cleaning the inlet, is also important.[4]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks.[2] Dilute the sample or reduce the injection volume to see if peak shape improves.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Carrier Gas Flow.

    • Solution: Ensure a stable carrier gas supply and check for leaks in the gas lines. Verify that the gas pressure regulators are functioning correctly.[4]

  • Possible Cause 2: Inconsistent Oven Temperature.

    • Solution: Verify that the GC oven is accurately maintaining the set temperature and following the programmed ramp rates. Inconsistent oven temperatures will lead to shifts in retention times.

  • Possible Cause 3: Column Degradation.

    • Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Data Presentation

Table 1: Typical GC-MS Parameters for 2,3,5-Trimethylpyrazine Analysis

ParameterTypical Value/ConditionReference
GC Column Polar: DB-WAX (60 m x 0.25 mm, 0.25 µm) or SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm)[5][6]
Non-polar: DB-5 (various dimensions)[3]
Carrier Gas Helium[6]
Flow Rate 1.0 - 1.2 mL/min (constant flow)[1]
Inlet Temperature 230 - 270 °C[5][6]
Injection Mode Splitless or Split (depending on concentration)[6]
Oven Program Initial: 40°C (hold 3-5 min), Ramp: 4-7°C/min to 230°C (hold 10 min)[5][6]
MS Transfer Line Temp. 230 - 250 °C
Ion Source Temperature 230 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range (m/z) 35 - 350[6]

Table 2: Kovats Retention Indices (RI) for 2,3,5-Trimethylpyrazine on Different Stationary Phases

Stationary PhaseColumn TypeRetention Index (RI)Reference
Polydimethylsiloxane (non-polar)DB-1Not specified, but a related column (SE-54) is ~1000-1233[3]
5% Phenyl Polydimethylsiloxane (non-polar)DB-5999[3]
Polyethylene Glycol (polar)DB-WAX / SUPELCOWAX® 10~1474 (for 2,3,5,6-Tetramethylpyrazine on Supelcowax-10)[7]
Phenylmethylpolysiloxane (mid-polarity)OV-17011291[3]

Note: Retention indices can vary slightly between laboratories and analytical conditions.[8]

Table 3: Key Mass Spectral Ions for 2,3,5-Trimethylpyrazine

Ion Typem/z RatioRelative Abundance
Molecular Ion [M+] 122High
Fragment Ion 121Moderate
Fragment Ion 80Low
Fragment Ion 42Moderate

Note: Relative abundances are approximate and can vary based on instrument tuning.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for 2,3,5-Trimethylpyrazine in a Solid/Liquid Matrix

  • Sample Preparation:

    • Weigh 3-5 g of the homogenized sample into a 20 mL or 40 mL headspace vial.

    • If quantification is required, add an appropriate internal standard (e.g., a deuterated pyrazine).

    • Seal the vial with a PTFE/silicone septum.

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath and equilibrate the sample at 60-80°C for 15-30 minutes to allow volatile compounds to partition into the headspace.[5]

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.[1]

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the GC inlet, heated to 230-270°C, for thermal desorption of the analytes onto the column.[6]

    • GC Conditions: Utilize a polar column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm) with Helium as the carrier gas at a constant flow of ~1 mL/min.[5]

    • Oven Program: A typical program would be: start at 40°C (hold for 3 min), ramp at 5°C/min to 120°C, then ramp at 7°C/min to 230°C and hold for 10 minutes.[5]

    • MS Conditions: Set the ion source temperature to 230°C and the transfer line to 250°C.[5] Acquire data in full scan mode (e.g., m/z 35-350) or in selected ion monitoring (SIM) mode for higher sensitivity, using key ions for 2,3,5-Trimethylpyrazine (e.g., m/z 122, 121).

  • Data Analysis:

    • Identify 2,3,5-Trimethylpyrazine by comparing its mass spectrum and retention time/index with a reference standard.

    • Quantify the analyte by integrating the peak area and comparing it to a calibration curve or the internal standard.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Homogenize Homogenization Sample->Homogenize Spike Internal Standard Spiking Homogenize->Spike HS_Vial Transfer to Headspace Vial Spike->HS_Vial Equilibrate Equilibration (Heating) HS_Vial->Equilibrate Extract SPME Fiber Exposure Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Mass Spectra & RI) Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report Troubleshooting_Tree Start Poor Chromatographic Result Q_Resolution Poor Resolution / Co-elution? Start->Q_Resolution Q_PeakShape Peak Tailing / Fronting? Q_Resolution->Q_PeakShape No Sol_Resolution1 Optimize Oven Program (slower ramp) Q_Resolution->Sol_Resolution1 Yes Q_Retention Inconsistent Retention Times? Q_PeakShape->Q_Retention No Sol_PeakShape1 Use Deactivated Liner & Check for Column Activity Q_PeakShape->Sol_PeakShape1 Yes Sol_Retention1 Check for Gas Leaks & Stable Flow Rate Q_Retention->Sol_Retention1 Yes Sol_Resolution2 Change to a Different Polarity Column Sol_Resolution1->Sol_Resolution2 Sol_PeakShape2 Reduce Sample Concentration or Injection Volume Sol_PeakShape1->Sol_PeakShape2 Sol_Retention2 Verify Oven Temperature Accuracy Sol_Retention1->Sol_Retention2

References

Technical Support Center: Deuterium Isotope Effects on Pyrazine Retention Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of deuterium (B1214612) isotope substitution on the chromatographic retention time of pyrazine (B50134) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated pyrazine internal standard eluting at a different retention time than the non-deuterated pyrazine analyte?

This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the molecule, which in turn affects its interaction with the chromatographic stationary phase. In many cases, particularly in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) with non-polar stationary phases, deuterated compounds elute slightly earlier than their non-deuterated counterparts.[1][2][3] This is often referred to as an "inverse isotope effect". Conversely, a "normal isotope effect," where the deuterated compound has a longer retention time, can occur on polar stationary phases.[3]

Q2: What causes the chromatographic isotope effect for pyrazine?

The primary cause lies in the difference between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. A C-D bond is slightly shorter and stronger than a C-H bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These seemingly minor differences can alter the intermolecular forces, such as van der Waals and hydrophobic interactions, between the pyrazine molecule and the stationary phase. Weaker interactions typically lead to a shorter retention time.

Q3: How significant is the retention time shift, and is it problematic for my analysis?

The magnitude of the shift is usually small, often on the order of seconds.[4] For most quantitative analyses using a deuterated internal standard, a small, consistent shift is not a problem and can even be advantageous by preventing signal overlap.[5] However, a large or inconsistent shift could indicate that the internal standard is not accurately tracking the analyte's behavior, potentially compromising the accuracy of your results.[5]

Q4: My deuterated pyrazine standard and analyte used to have a consistent retention time difference, but now it's changing between runs. What could be the issue?

Variability in the retention time difference is often not due to a change in the inherent isotope effect but rather to fluctuations in the chromatographic system. Key factors to investigate include:

  • Column Temperature: Inconsistent column temperature can significantly impact retention times.

  • Mobile Phase Composition: Small variations in the mobile phase composition can alter selectivity.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics.

  • Flow Rate Instability: An unstable flow rate will cause retention times to drift.

Q5: How does the position and number of deuterium atoms on the pyrazine ring affect the retention time?

The location and number of deuterium atoms play a crucial role in the magnitude of the isotope effect. While specific data for pyrazine is limited, studies on other aromatic heterocycles like pyridine (B92270) suggest that the position of deuteration can influence the molecule's basicity and, by extension, its interaction with the stationary phase.[6][7] Generally, a greater number of deuterium atoms will lead to a more pronounced retention time shift. Furthermore, deuterium substitution on aliphatic side chains of alkylpyrazines may have a more significant inverse isotope effect than substitution directly on the aromatic ring.[3]

Troubleshooting Guide

If you are encountering unexpected or inconsistent retention time shifts between your deuterated and non-deuterated pyrazines, follow these troubleshooting steps:

  • System Stability Check:

    • Verify Temperature Control: Ensure your column oven is maintaining a stable and accurate temperature.

    • Inspect Mobile Phase: Prepare fresh mobile phase and ensure accurate composition. Degas the solvents properly.

    • Check Flow Rate: Calibrate your pump and check for any signs of leaks or pressure fluctuations.

  • Column Health Assessment:

    • Perform a Column Test: Run a standard test mix to evaluate the column's efficiency, peak shape, and retention factor.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run.

  • Method Optimization:

    • Gradient Profile: If using a gradient, ensure it is reproducible. A shallower gradient may amplify small retention time differences.[4]

    • Isocratic Hold: Consider adding a short isocratic hold at the beginning of your run to improve reproducibility.

Quantitative Data Summary

The following table provides a representative summary of the deuterium isotope effect on the retention time of aromatic compounds. Note that specific values for pyrazine will depend on the exact experimental conditions. The retention factor change (α = t_R(H)/t_R(D)) is a common way to express the chromatographic isotope effect. An α value greater than 1 indicates an inverse isotope effect (deuterated elutes first), while a value less than 1 signifies a normal isotope effect.

Compound ClassChromatographic MethodStationary PhaseRetention Factor Change (α)Reference
Aromatic HydrocarbonsGC-MSPolydimethylsiloxane (non-polar)1.0009 - 1.0400[2]
Aromatic AminesRPLCC18 (non-polar)> 1 (typically)[8]
N-HeterocyclesGC-MSIonic Liquid (polar)< 1 (typically)[3]

Experimental Protocols

Protocol for Assessing the Deuterium Isotope Effect on Pyrazine Retention Time

This protocol outlines a general procedure to systematically evaluate the chromatographic isotope effect between pyrazine and its deuterated analog (e.g., pyrazine-d4).

1. Materials:

  • Pyrazine standard

  • Deuterated pyrazine (e.g., pyrazine-d4) standard

  • High-purity solvents for mobile phase (e.g., acetonitrile, methanol, water)

  • Appropriate GC or LC column (e.g., non-polar for GC, C18 for RPLC)

2. Sample Preparation:

  • Prepare individual stock solutions of pyrazine and deuterated pyrazine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Create a mixed standard solution containing both pyrazine and deuterated pyrazine at a final concentration of 10 µg/mL each.

3. Chromatographic Conditions (Example for RPLC):

  • Instrument: High-Performance Liquid Chromatograph with a Mass Spectrometric detector (HPLC-MS).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) for the respective m/z values of pyrazine and deuterated pyrazine.

4. Data Analysis:

  • Inject the mixed standard solution multiple times (n=5) to assess reproducibility.

  • Determine the retention time (t_R) for both the protiated (H) and deuterated (D) pyrazine from the apex of each peak.

  • Calculate the average retention time for each compound.

  • Calculate the retention time difference (Δt_R) = t_R(H) - t_R(D).

  • Calculate the retention factor change (α) = t_R(H) / t_R(D).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Prepare Stock Solutions (Pyrazine & Pyrazine-d4) prep2 Create Mixed Standard prep1->prep2 analysis1 Inject Mixed Standard into LC-MS/GC-MS prep2->analysis1 analysis2 Acquire Data (SIM or EIC) analysis1->analysis2 data1 Determine Retention Times (t_R(H) & t_R(D)) analysis2->data1 data2 Calculate Δt_R and α data1->data2

Experimental workflow for assessing the deuterium isotope effect.

Isotope_Effect_Logic cluster_cause Cause cluster_effect Effect on Interactions cluster_outcome Chromatographic Outcome cause1 Deuterium Substitution (H -> D) cause2 Shorter & Stronger C-D Bond Smaller van der Waals Radius cause1->cause2 effect1 Weaker Intermolecular Forces (e.g., van der Waals, Hydrophobic) cause2->effect1 outcome1 Reduced Interaction with Non-Polar Stationary Phase effect1->outcome1 outcome2 Shorter Retention Time (Inverse Isotope Effect) outcome1->outcome2

Logical relationship of the inverse deuterium isotope effect.

References

Preventing back-exchange of deuterium in 2,3,5-Trimethylpyrazine-D10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the back-exchange of deuterium (B1214612) in 2,3,5-Trimethylpyrazine-D10 during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is the chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment. This is a significant concern as it compromises the isotopic purity of the compound, which can lead to inaccuracies in quantitative analyses (e.g., mass spectrometry-based assays where it is used as an internal standard) and misinterpretation of experimental results.

Q2: Which deuterium positions on this compound are most susceptible to back-exchange?

A2: In this compound, all ten hydrogen atoms on the three methyl groups and the pyrazine (B50134) ring are replaced with deuterium. Generally, deuterium atoms on aromatic rings, particularly electron-deficient rings like pyrazine, are relatively stable and less prone to exchange. The deuterium atoms on the methyl groups (benzylic positions) can be more susceptible to exchange under basic conditions due to the acidity of the corresponding C-H bonds. However, under neutral or mildly acidic conditions, all C-D bonds in this molecule are considered stable.

Q3: What are the primary factors that promote deuterium back-exchange?

A3: The main factors that can induce back-exchange are:

  • Presence of protic solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH), can serve as a source of hydrogen.

  • pH: Both acidic and basic conditions can catalyze the exchange process.

  • Temperature: Higher temperatures accelerate the rate of back-exchange.

  • Presence of catalysts: Certain metal catalysts can facilitate H-D exchange.

Q4: What are the ideal storage conditions for this compound to maintain its isotopic purity?

A4: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Cool and dry conditions are critical. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.[1][3]

  • Light: Protect from light by storing in an amber vial or in the dark to prevent potential photodegradation.[1][3]

  • Container: Use a tightly sealed container. For solutions, PTFE-lined caps (B75204) are recommended to ensure an airtight seal.[3]

Troubleshooting Guides

Issue 1: Loss of Deuterium Detected by Mass Spectrometry

  • Symptom: Mass spectrometry analysis shows a lower mass than expected for this compound, or the appearance of ions corresponding to partially deuterated species (D9, D8, etc.).

  • Possible Causes & Solutions:

    • Contamination with Protic Solvents: Your sample may have been exposed to water or other protic solvents.

      • Solution: Use anhydrous and aprotic solvents (e.g., acetonitrile, dichloromethane, THF) for sample preparation and analysis whenever possible. If a protic solvent is necessary, use its deuterated form (e.g., D₂O, CD₃OD).

    • Suboptimal pH: The sample may have been exposed to acidic or basic conditions.

      • Solution: Maintain a neutral pH during sample handling and analysis. If pH adjustment is necessary, use deuterated acids or bases.

    • Elevated Temperature: The sample may have been exposed to high temperatures during storage or analysis.

      • Solution: Keep the sample cooled during all experimental steps. Use a cooled autosampler for analytical instruments.

Issue 2: Unexpected Peaks in ¹H NMR Spectrum

  • Symptom: You observe signals in the proton NMR spectrum in regions where you expect to see none for a fully deuterated compound.

  • Possible Causes & Solutions:

    • Incomplete Deuteration: The starting material may not have been fully deuterated.

      • Solution: Verify the isotopic purity from the manufacturer's certificate of analysis. If necessary, repurify the compound or acquire a new batch with higher isotopic enrichment.

    • Back-Exchange During Sample Preparation: The compound may have undergone back-exchange while preparing the NMR sample.

      • Solution: Ensure the deuterated NMR solvent is of high purity and free from water contamination. Dry the NMR tube in an oven and cool it in a desiccator before use to remove any adsorbed water.[4]

    • Contamination: The sample may be contaminated with a proton-containing impurity.

      • Solution: Compare the observed signals with known chemical shifts of common laboratory solvents and impurities.[5][6][7][8]

Data Presentation

Table 1: General Recommendations for Handling and Storage of Deuterated Compounds

ParameterRecommendationRationale
Temperature Store at temperatures specified by the manufacturer, often refrigerated (2-8 °C) or frozen (-20 °C).[3]Minimizes chemical degradation of the organic molecule.
Light Store in amber vials or in the dark.[1][3]Prevents light-induced (photolytic) degradation.
Atmosphere Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon).[1][3]Prevents H-D exchange with atmospheric moisture and oxidation.
Container Use tightly sealed containers; single-use ampoules are ideal for minimizing contamination.[3]Prevents exposure to atmospheric moisture and contaminants.
Solvent Choice Use aprotic or deuterated solvents. Avoid acidic or basic solutions unless specified.[1]Protic solvents and extreme pH can catalyze H-D back-exchange.

Table 2: Impact of Analytical Conditions on Deuterium Back-Exchange (General Guidance from HDX-MS Studies)

ParameterConditionTypical Back-Exchange (%)Implication for this compound
pH of Mobile Phase 2.5MinimizedAvoid highly acidic or basic conditions in LC-MS.
7.0ModerateNeutral pH is generally safe for storage but may allow for slow exchange over time in protic solvents.
> 8.0IncreasedAvoid basic conditions, especially when using protic solvents.
Temperature 0 °CLowKeep samples and analytical columns cooled to minimize exchange during analysis.
25 °CModerate to HighAvoid room temperature analysis if isotopic integrity is critical.
LC Gradient Time Short (e.g., < 5 min)LowerUse shorter chromatographic runs to reduce the time the compound is exposed to protic mobile phases.
Long (e.g., > 15 min)HigherLonger runs increase the opportunity for back-exchange.

Note: The back-exchange percentages are illustrative and derived from studies on peptides. The absolute values may differ for this compound, but the trends are applicable.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Acclimatization: Remove the sealed container of this compound from its storage location (e.g., freezer or refrigerator) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.[3]

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas (e.g., nitrogen or argon).[3]

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a clean, dry volumetric flask. Add a small amount of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the solid completely.

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask securely and mix the solution thoroughly by inversion.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Table 1). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[3]

Protocol 2: Synthesis of 2,3-d₃,5-Trimethylpyrazine

This protocol is adapted from the literature for the synthesis of a deuterated trimethylpyrazine and can serve as a reference for understanding the labeling process.[9]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-chloro-2,5-dimethylpyrazine (B41552) and iron(III) acetylacetonate (B107027) in dry diethyl ether.

  • Grignard Reagent Addition: Slowly add a solution of deuterated methylmagnesium iodide (CD₃MgI) in diethyl ether to the reaction mixture at a controlled temperature.

  • Quenching: After the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product into an organic solvent such as diethyl ether.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,3-d₃,5-trimethylpyrazine.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Handling this compound storage Storage (-20°C, inert atm, dark) acclimatization Acclimatization (to room temp) storage->acclimatization weighing Weighing (inert atm) acclimatization->weighing dissolution Dissolution (anhydrous aprotic solvent) weighing->dissolution analysis Analysis (e.g., LC-MS, NMR) dissolution->analysis data_review Data Review analysis->data_review

Caption: General workflow for handling this compound.

troubleshooting_logic Troubleshooting Deuterium Loss start Deuterium Loss Detected? check_solvents Check Solvents (protic vs. aprotic) start->check_solvents check_ph Check pH (acidic/basic contamination) start->check_ph check_temp Check Temperature (storage & analysis) start->check_temp use_anhydrous Use Anhydrous/Aprotic Solvents check_solvents->use_anhydrous neutralize Ensure Neutral pH check_ph->neutralize cool_sample Maintain Low Temperature check_temp->cool_sample

Caption: Logical workflow for troubleshooting deuterium back-exchange.

Caption: Chemical structure of this compound.

References

Improving signal-to-noise ratio for 2,3,5-Trimethylpyrazine-D10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for 2,3,5-Trimethylpyrazine-D10 in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

An internal standard (IS) is a known quantity of a compound added to a sample prior to analysis.[1] Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response.[1] Deuterated standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the non-deuterated analyte, ensuring they behave similarly during extraction and chromatography.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

Q2: My deuterated internal standard has a slightly different retention time than the analyte. Is this a cause for concern?

A small shift in retention time is a known phenomenon called the "deuterium isotope effect" and is generally not a problem.[1] In some instances, a slight separation can even be beneficial, preventing signal overlap if the deuterated standard contains a small amount of the unlabeled analyte as an impurity.[1] However, a significant difference in retention time could indicate that the internal standard and the analyte are not experiencing the same matrix effects, which could compromise the accuracy of your results.[1]

Q3: The peak area of my this compound is inconsistent across different samples. What are the likely causes?

Inconsistent peak areas for the internal standard can stem from several issues:

  • Inaccurate Spiking: Ensure that the internal standard is added precisely and consistently to every sample and standard.[1]

  • Sample Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard.[1]

  • Instrumental Problems: A dirty injector liner, a failing detector in the mass spectrometer, or system leaks can lead to variable responses.[1]

  • Sample Preparation Errors: Inconsistent sample handling or extraction can lead to variable recovery of the internal standard.[1]

Q4: What is isotopic exchange (H/D exchange) and how can I prevent it?

Isotopic exchange occurs when deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent.[1][2] This can compromise accuracy by creating a false signal for the unlabeled analyte or causing irreproducible internal standard signals.[2] To minimize this:

  • Check Label Stability: Ensure the deuterium labels are on stable, non-exchangeable positions on the molecule.[2] Deuterium on heteroatoms (like -OH or -NH) are more susceptible.[2]

  • Control pH: Avoid storing or analyzing the standard in highly acidic or basic solutions, which can catalyze the exchange.[1]

  • Perform an Incubation Study: To confirm if exchange is occurring, incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then check for an increase in the signal of the non-labeled compound.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound

Question: My signal for this compound is weak, noisy, or undetectable. What are the potential causes and how can I improve it?

Answer: A low S/N ratio can be caused by issues in sample preparation, chromatography, or mass spectrometry.

  • Sample Preparation Issues: Inefficient extraction or loss of the analyte can lead to a weak signal.[3]

    • Solution: Optimize your sample preparation method. Techniques like solid-phase microextraction (SPME), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can effectively extract and concentrate pyrazines from the sample matrix.[4][5] For headspace analysis, using a salting-out agent (e.g., NaCl) can improve the extraction efficiency.[3]

  • Gas Chromatography (GC) Issues: Poor peak shape and co-elution with matrix components can reduce signal intensity and increase noise.

    • Solution:

      • Improve Peak Shape: Peak tailing can be caused by active sites in the system. Use deactivated inlet liners and change them regularly.[3] If necessary, trim the first 10-20 cm from the inlet of the analytical column to remove active sites.[3]

      • Optimize Separation: Adjust the oven temperature program. A slower ramp rate generally provides better resolution.[4] Consider using a GC column with a different stationary phase (e.g., a polar column like DB-WAX) to enhance selectivity for pyrazines.[4]

  • Mass Spectrometry (MS) Issues: Suboptimal instrument settings or matrix effects can significantly degrade the signal.

    • Solution:

      • Optimize MS Parameters: Tune the mass spectrometer to ensure optimal performance.[3] For GC-MS, ensure the ion source, transfer line, and analyzer temperatures are appropriate.[6] For LC-MS, optimize ionization source parameters (e.g., voltages, temperatures, and gas flows).[7]

      • Use Selective Ion Monitoring (SIM): In GC-MS, using SIM mode instead of full scan can dramatically improve the S/N ratio by focusing on specific ions of interest.[3]

      • Mitigate Ion Suppression: In LC-MS, co-eluting matrix components can suppress the ionization of the internal standard.[7] Improve sample cleanup to remove these interferences or adjust the chromatography to separate the analyte from the suppressive region.[7]

Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and seem inaccurate, even though I am using this compound. What is the problem?

Answer: This often points to issues where the internal standard is not behaving exactly like the analyte.

  • Differential Matrix Effects: This is a primary cause of inaccuracy, where the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement from the sample matrix.[2][7] This can happen even with perfect co-elution but is exacerbated if there is a slight chromatographic separation between them.[7][8]

    • Solution:

      • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to confirm they elute together.[2]

      • Improve Sample Cleanup: More rigorous sample preparation using techniques like SPE can remove interfering matrix components.[7]

      • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to ensure the calibration curve accurately reflects the matrix effects.[7][9]

  • Purity of the Deuterated Standard: The internal standard may contain a small amount of the unlabeled 2,3,5-Trimethylpyrazine.

    • Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[2] You can assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the deuterated standard.[2]

Experimental Protocols

Protocol 1: General GC-MS Screening Method for Pyrazines

This protocol provides a starting point for developing a robust GC-MS method.

  • Sample Preparation (Headspace SPME):

    • Place 1-5 grams of your solid sample or 1-5 mL of your liquid sample into a headspace vial.[3]

    • Add a precise volume of your this compound working solution.

    • (Optional) Add a salt like NaCl (10-30% w/v) to liquid samples to increase the ionic strength.[3]

    • Seal the vial and incubate at an optimized temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to allow for equilibration.[3][4]

    • Expose a SPME fiber (e.g., DVB/Carboxen/PDMS) to the headspace for the duration of the heating.[4]

  • GC-MS Conditions:

    • GC System: Agilent or Shimadzu GC system or equivalent.[4]

    • Column: Rtx-1 (100% dimethyl polysiloxane) or a polar equivalent like DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][10]

    • Injector: Splitless mode, 250 °C.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Program: Initial temperature 40°C, hold for 2 minutes. Ramp at 10°C/min to 150°C, then ramp at a different rate if needed to optimize separation.[4][10]

    • MS Conditions:

      • Ion Source Temperature: 230 °C.[10]

      • Scan Range: m/z 40-300 for full scan, or monitor specific ions in SIM mode.[10]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

Protocol 2: General LC-MS/MS Method for Pyrazines

This protocol is a starting point for the analysis of pyrazines in liquid samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of a liquid sample (e.g., plasma, urine), add the this compound internal standard.

    • Add an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.[11]

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).[12]

    • Column: C18 column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[11][13]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11][13]

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the compounds. An example gradient could be 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions need to be optimized for both 2,3,5-Trimethylpyrazine and its D10 analog by infusing the standards directly into the mass spectrometer.

Quantitative Data Summary

The tables below provide typical instrument parameters for pyrazine (B50134) analysis. Note that these are starting points and should be optimized for your specific instrument and application.

Table 1: Typical GC-MS Parameters for Pyrazine Analysis

ParameterTypical Value/Range
Injector Temperature 230 - 250 °C[10]
Carrier Gas Helium
Column Flow Rate 1.0 - 2.0 mL/min
Column Type DB-WAX (polar), DB-1 or ZB-5MS (non-polar)[4][10]
Oven Program Initial: 40°C, Ramp: 5-10°C/min to 230°C[10]
MS Ion Source Temp. 230 °C[10]
MS Transfer Line Temp. 250 °C
Ionization Energy 70 eV

Table 2: Example LC-MS/MS Parameters for Pyrazine Analysis

ParameterTypical Value/Setting
Column C18, 2.1 or 3.0 mm ID, < 3 µm particle size[11][12]
Mobile Phase A Water with 0.1% Formic Acid[11]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[11][12]
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive

Visualizations

G cluster_workflow General Experimental Workflow Sample Sample Collection Spike Spike with This compound Sample->Spike Prep Sample Preparation (e.g., SPME, LLE, SPE) Spike->Prep Analysis GC-MS or LC-MS/MS Analysis Prep->Analysis Data Data Processing (Integration & Calibration) Analysis->Data Result Final Result (Quantification) Data->Result

Caption: General experimental workflow for quantitative analysis.

G Start Low S/N Ratio for IS CheckPrep Review Sample Prep Start->CheckPrep CheckChrom Examine Chromatography CheckPrep->CheckChrom Prep OK OptimizePrep Optimize Extraction (SPME, LLE, SPE) Add Salt CheckPrep->OptimizePrep Inefficient CheckMS Evaluate MS Parameters CheckChrom->CheckMS Chrom. OK PeakShape Poor Peak Shape? CheckChrom->PeakShape Issue Found TuneMS Tune MS CheckMS->TuneMS Issue Found OptimizePrep->CheckChrom FixPeakShape Use Inert Liner Trim Column PeakShape->FixPeakShape Yes Coelution Co-elution? PeakShape->Coelution No FixPeakShape->CheckMS Coelution->CheckMS No FixCoelution Optimize Temp Program Change Column Coelution->FixCoelution Yes FixCoelution->CheckMS IonSuppression Check for Ion Suppression TuneMS->IonSuppression End S/N Improved IonSuppression->End

References

Validation & Comparative

A Comparative Guide to Method Validation for 2,3,5-Trimethylpyrazine Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3,5-Trimethylpyrazine (B81540) (TMP) is a key volatile flavor compound found in a wide variety of cooked and fermented foods, contributing to their desirable nutty, roasted, and cocoa-like aromas.[1][2][3][4] Accurate and reliable quantification of this compound is crucial for food quality control, flavor research, and process optimization. This guide provides a comparative overview of validated analytical methods for the determination of 2,3,5-trimethylpyrazine in various food matrices, with a focus on experimental protocols and performance data.

The primary analytical technique for the determination of 2,3,5-trimethylpyrazine and other volatile pyrazines in food is Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] To enhance sensitivity and minimize matrix interference, GC-MS is often coupled with a sample preparation technique, most notably Headspace-Solid Phase Microextraction (HS-SPME).[6][7]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the food matrix, the required sensitivity, and the available instrumentation. Below is a summary of quantitative data from various studies to facilitate method comparison.

Method Food Matrix Linearity (R²) LOD LOQ Recovery (%) Precision (RSD %) Reference
HS-SPME-GC-MS Drinking Water0.99980.83 ng/mL2.5 ng/mLNot ReportedNot Reported[7]
HS-SPME-GC-MS Hen Eggs> 0.9992.5 µg/kgNot ReportedNot ReportedNot Reported[8]
HS-SPME-Arrow-GC-MS/MS Peanut OilNot Reported5 µg/kg (for IPMP), 10 µg/kg (for SBMP & IBMP)Not ReportedGoodGood[9]
SIDA-UHPLC-MS/MS Human Urine (Metabolites)0.9952 - 0.9958<9 - <19 nM9 - 19 nM91.7 - 112.63.5 - 21.3[10]
HS-SPME-GC-FID Cocoa LiquorNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]
GC-MS Fermented Wheat MediaNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation; IPMP: Isopropyl methoxypyrazine; SBMP: Sec-butyl methoxypyrazine; IBMP: Isobutyl methoxypyrazine; SIDA-UHPLC-MS/MS: Stable-Isotope-Dilution-Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectroscopy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of 2,3,5-trimethylpyrazine.

1. Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the extraction and analysis of volatile and semi-volatile compounds from food matrices.

  • Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. For solid samples, a solvent or water may be added to create a slurry. An internal standard is often added for accurate quantification. To improve the release of analytes from the matrix, salting-out agents like sodium chloride can be added.[6]

  • HS-SPME Procedure:

    • Fiber Selection: A fiber with a coating suitable for the polarity of pyrazines is chosen. Carbowax/divinylbenzene (CWX/DVB) is a common choice.[6]

    • Equilibration and Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[6] The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30-45 minutes) to adsorb the analytes.[1][6]

  • GC-MS Analysis:

    • Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

    • Gas Chromatography: The analytes are separated on a capillary column (e.g., DB-WAX).[1] The oven temperature is programmed to ramp up to achieve optimal separation. A typical program might start at 40°C, hold for a few minutes, then increase to a final temperature of around 230-250°C.[1]

    • Mass Spectrometry: The separated compounds are detected and identified by a mass spectrometer. The instrument is typically operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for higher sensitivity.[1]

2. Stable Isotope Dilution Analysis (SIDA) with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is highly accurate and is often used for the quantification of trace-level compounds, including metabolites of 2,3,5-trimethylpyrazine in biological matrices.[10]

  • Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., d3-2,3,5-trimethylpyrazine) is added to the sample.[10] This is followed by an extraction procedure, which may involve liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

  • UHPLC-MS/MS Analysis:

    • Chromatographic Separation: The extract is injected into a UHPLC system equipped with a suitable column (e.g., a C18 column). A gradient elution program with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives like formic acid is used to separate the target analytes from other matrix components.[10]

    • Tandem Mass Spectrometry: The eluent from the UHPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard are monitored. This provides high selectivity and sensitivity.[10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analysis of 2,3,5-trimethylpyrazine in food samples.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing & Vial Transfer Homogenize->Weigh Add_IS Addition of Internal Standard Weigh->Add_IS Add_Salt Addition of Salt (Optional) Add_IS->Add_Salt Equilibrate Equilibration (Incubation) Add_Salt->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: General workflow for HS-SPME-GC-MS analysis of 2,3,5-Trimethylpyrazine.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Urine) Add_IS Add Labeled Internal Standard Sample->Add_IS Extract_Clean Extraction & Cleanup (LLE/SPE) Add_IS->Extract_Clean Inject UHPLC Injection Extract_Clean->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify

Caption: Workflow for SIDA-UHPLC-MS/MS analysis of 2,3,5-Trimethylpyrazine metabolites.

References

A Comparative Guide to the Accuracy and Precision of Stable Isotope Dilution Assays for Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrazines, stable isotope dilution analysis (SIDA) coupled with mass spectrometry stands as a gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of SIDA methodologies, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of pyrazines in various matrices. The data presented is synthesized from multiple studies to offer a comprehensive performance comparison.

Stable isotope dilution assays are renowned for their ability to compensate for sample matrix effects and variations in extraction recovery, thereby providing highly accurate and precise quantification.[1][2] This is achieved by introducing a known amount of a stable isotope-labeled analogue of the target analyte into the sample at the earliest stage of analysis.

Quantitative Performance of Pyrazine (B50134) Stable Isotope Dilution Assays

The following tables summarize the accuracy (presented as recovery) and precision (presented as relative standard deviation, RSD) of various SIDA methods for pyrazine analysis reported in the literature. These methods are categorized by the analytical instrumentation used.

Table 1: Performance of GC-MS based Stable Isotope Dilution Assays for Pyrazines

Analyte(s)MatrixAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Reference
3-alkyl-2-methoxypyrazines (IBMP, SBMP, IPMP)Wine99 - 102%5.6 - 7% at 5 ng/L; <5% at 15 and 30 ng/L<0.5 ng/L in juice; 1-2 ng/L in wine[3]
MethoxypyrazinesWine71 - 87%< 21%4.2 - 7.1 ng/L[4]
12 AlkylpyrazinesCoffeeNot explicitly stated, but accuracy tested with model mixturesNot explicitly statedNot explicitly stated[5]
2-methoxy-3-isobutylpyrazine (MIBP)Grapes and WineDichloromethane extraction: 94%4.7% (for five determinations)Not explicitly stated[6]

Table 2: Performance of LC-MS/MS based Stable Isotope Dilution Assays for Pyrazines

Analyte(s)MatrixAccuracy (% Recovery)Precision (% RSD)Limit of Quantitation (LOQ)Reference
16 PyrazinesSoy Sauce Aroma Type BaijiuNot explicitly statedNot explicitly statedNot explicitly stated[7]
General Pyrazine AnalysisVarious84.36% to 103.92%≤ 6.36%ng/mL to µg/L range[8]

Detailed Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of pyrazines using SIDA with GC-MS and UPLC-MS/MS.

Protocol 1: HS-SPME-GC-MS for 3-Alkyl-2-Methoxypyrazines in Wine[3]

This method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation followed by GC-MS analysis.

  • Sample Preparation:

    • A wine sample is diluted with a 1:2.5 factor, resulting in an ethanol (B145695) concentration of approximately 5% (v/v).

    • The pH is adjusted to approximately 6.

    • Deuterated analogues of the target methoxypyrazines ([²H₃]-IBMP, [²H₃]-SBMP, [²H₃]-IPMP) are added as internal standards.

  • HS-SPME Procedure:

    • A divinylbenzene/carboxene/polydimethylsiloxane (DVB/CAR/PDMS) fiber is exposed to the headspace of the prepared sample.

  • GC-MS Analysis:

    • The analytes are thermally desorbed from the SPME fiber in the GC injector.

    • Separation is performed on a gas chromatography column.

    • Detection and quantification are carried out using a mass spectrometer operating in selected ion monitoring (SIM) mode.

Protocol 2: UPLC-MS/MS for Pyrazines in Baijiu[7][9]

This method is suitable for the analysis of a range of pyrazines in a liquid matrix.

  • Sample Preparation:

    • The Baijiu sample is diluted with ultrapure water.

    • An internal standard solution (stable isotope-labeled pyrazine) is added.

    • The sample is filtered through a 0.22 µm syringe filter.

  • UPLC-MS/MS Analysis:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]

    • Ionization: Electrospray ionization (ESI) in positive mode.[7]

    • Detection: A triple quadrupole mass spectrometer is used for detection and quantification.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the described stable isotope dilution assays.

Sample Sample (e.g., Wine, Coffee) Spike Add Stable Isotope Labeled Internal Standard Sample->Spike Extract Extraction (e.g., SPME, LLE) Spike->Extract GCMS GC-MS or LC-MS/MS Analysis Extract->GCMS Inject Data Data Acquisition GCMS->Data Quant Quantification Data->Quant

Caption: General workflow for stable isotope dilution analysis of pyrazines.

Sample Sample Vial with Internal Standard Equilibrate Equilibration (e.g., 60°C for 15 min) Sample->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Injector Expose->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for pyrazine analysis.

References

Evaluating 2,3,5-Trimethylpyrazine-D10 as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the significant flavor and aroma compound 2,3,5-trimethylpyrazine (B81540) (TMP), the choice of an internal standard is a critical method development step. This guide provides an objective comparison of using a stable isotope-labeled internal standard, specifically 2,3,5-Trimethylpyrazine-D10, against the alternative of a structural analog internal standard. The use of a deuterated analog like this compound in a stable isotope dilution assay (SIDA) is widely considered the "gold standard" for quantitative analysis by mass spectrometry. This is due to its ability to accurately correct for variations in sample preparation and matrix-induced signal suppression or enhancement.[1][2]

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The superior performance of a deuterated internal standard stems from its near-identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing a more accurate correction for any analyte loss or signal variation. A structural analog, while similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less reliable quantification.

Below is a summary of the expected performance characteristics for each type of internal standard in the analysis of 2,3,5-trimethylpyrazine.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., 2,3,5,6-Tetramethylpyrazine)
Accuracy High (typically 90-110% recovery)Moderate to High (can be variable)
Precision High (RSD < 15%)Moderate (RSD can be >15%)
**Linearity (R²) **Excellent (>0.99)Good to Excellent (>0.99)
Matrix Effect Compensation ExcellentPartial to Good
Correction for Analyte Loss ExcellentPartial to Good

Experimental Protocols

Detailed methodologies for both a Stable Isotope Dilution Assay (SIDA) using a deuterated internal standard and a method employing a structural analog are presented below.

Protocol 1: Stable Isotope Dilution UHPLC-MS/MS for 2,3,5-Trimethylpyrazine

This protocol is adapted from a validated method for the analysis of 2,3,5-trimethylpyrazine in a complex matrix, demonstrating the use of a deuterated internal standard.[3]

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 2,3,5-trimethylpyrazine and this compound in methanol (B129727).

  • Calibration Standards: Create a series of calibration standards by spiking appropriate amounts of the 2,3,5-trimethylpyrazine stock solution into a blank matrix.

  • Internal Standard Spiking: Add a fixed concentration of the this compound internal standard solution to all calibration standards and unknown samples.

  • Sample Extraction: For a liquid sample like coffee, an aliquot can be directly spiked with the internal standard. For solid samples, a suitable extraction method (e.g., solvent extraction, headspace SPME) should be employed after the addition of the internal standard.

2. UHPLC-MS/MS Instrumentation and Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column, such as a biphenyl (B1667301) column (e.g., Kinetex Biphenyl, 150 × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase:

  • Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from matrix components. An example gradient is as follows: 0-2 min, 1% B; 2-4 min, ramp to 10% B; 4-6 min, ramp to 60% B; 6-7 min, hold at 60% B; 7-7.1 min, return to 1% B; 7.1-10 min, re-equilibration at 1% B.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • 2,3,5-trimethylpyrazine: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions based on the mass shift from deuterium (B1214612) labeling.

Protocol 2: Structural Analog Internal Standard UPLC-MS/MS for 2,3,5-Trimethylpyrazine

This protocol is based on a method for the quantification of pyrazines in an alcoholic beverage matrix using a structurally similar pyrazine (B50134) as the internal standard.[4]

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 2,3,5-trimethylpyrazine and the chosen structural analog internal standard (e.g., 2,3,5,6-tetramethylpyrazine) in a suitable solvent.

  • Calibration Standards: Prepare calibration standards by serially diluting the 2,3,5-trimethylpyrazine stock solution.

  • Internal Standard Spiking: Add a constant amount of the 2,3,5,6-tetramethylpyrazine (B1682967) internal standard solution to each calibration standard and sample.

  • Sample Preparation: Samples may be directly injected after spiking with the internal standard, or after minimal dilution if necessary to fall within the calibration range.[4]

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An optimized gradient of water with formic acid and methanol with formic acid.

  • Flow Rate: A typical flow rate for UPLC, e.g., 0.3-0.5 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • 2,3,5-trimethylpyrazine: e.g., m/z 123.1 → 82.1 (quantifier), 123.1 → 54.1 (qualifier).

    • 2,3,5,6-tetramethylpyrazine (IS): e.g., m/z 137.1 → 94.1 (quantifier), 137.1 → 67.1 (qualifier).

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing 2,3,5-trimethylpyrazine Spike Spike with known amount of This compound (IS) Sample->Spike Extract Extraction / Cleanup Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Quantify against Calibration Curve Ratio->Cal Result Final Concentration Cal->Result

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

G cluster_sources Sources of Analytical Variability cluster_is Internal Standard Compensation node_style node_style Extraction Extraction Inefficiency Deuterated This compound (Identical Properties) Analog Structural Analog IS (Similar Properties) Matrix Matrix Effects (Ion Suppression/Enhancement) Injection Injection Volume Variation Result Accurate Quantification Deuterated->Result Fully Compensates Analog->Result Partially Compensates

Caption: Logical diagram of internal standard effectiveness.

References

Cross-Validation of GC-MS and LC-MS Methods for Pyrazine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of pyrazines. Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds significant in the food, flavor, pharmaceutical, and fragrance industries.[1][2] Their accurate and robust quantification is crucial for quality control, aroma profiling, and drug development.[2] This document outlines the experimental protocols for both methods, presents a summary of their performance characteristics, and details the process of cross-validation to ensure analytical consistency.

Comparative Performance of GC-MS and LC-MS for Pyrazine (B50134) Analysis

The choice between GC-MS and LC-MS for pyrazine analysis is contingent on several factors, including the volatility and thermal stability of the specific pyrazines, the complexity of the sample matrix, and the required sensitivity. GC-MS is traditionally favored for volatile and semi-volatile compounds, such as many alkylpyrazines.[2] Conversely, advancements in LC-MS, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have enabled the sensitive and accurate analysis of a broader range of pyrazines, including those that are less volatile or thermally labile.[2][3]

Quantitative Performance Comparison

The following table summarizes key validation parameters for both GC-MS and LC-MS, providing a comparative overview of their quantitative performance based on data compiled from various studies.

Validation ParameterGC-MSLC-MS/MSRemarks
Linearity (R²) > 0.75 - >0.997[4][5]≥ 0.99[2][3]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~1 ng/mL - 0.07 ng/g[4][5]~0.05 ng/mL - ng/L range[2][5]GC-MS generally offers very low LODs for volatile pyrazines. LC-MS/MS also provides excellent sensitivity.
Limit of Quantitation (LOQ) ~3 ng/mL - 180 ng/g[4][5]~0.15 ng/mL - ng/mL range[2][5]Consistent with LOD, GC-MS often provides lower LOQs for its target analytes.
Accuracy (% Recovery) 91.6% to 109.2%[2][4]84.36% to 103.92%[2][3]Both methods can achieve high levels of accuracy with proper sample preparation and calibration.
Precision (%RSD) < 16%[2][4]≤ 6.36%[2][3]Both techniques demonstrate good precision, with UPLC-MS/MS often showing very low relative standard deviations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of pyrazines using GC-MS and LC-MS.

GC-MS Method for Volatile Pyrazines

This protocol is suitable for the extraction and analysis of volatile pyrazines from various matrices, such as food products.[1] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique.[2][6]

1. Sample Preparation (HS-SPME):

  • Weigh 3-5 g of the homogenized sample into a 20 mL or 40 mL headspace vial.[1]

  • For certain matrices like coffee, adding a saturated NaCl solution can enhance the release of volatile compounds.[1]

  • Add an appropriate internal standard solution (e.g., a deuterated pyrazine) for accurate quantification.[1]

  • Seal the vial and equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow volatile pyrazines to partition into the headspace.[1]

  • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[2][4]

2. GC-MS Instrumentation and Conditions:

  • GC Column: A polar column such as SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) is suitable for separating polar compounds like pyrazines.[2][6]

  • Injector: Splitless mode at 250-270°C.[2][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1][4]

  • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp up to 230°C at 4°C/min.[2][6]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with an ionization energy of 70 eV.[4] The mass range can be set to m/z 30-350.[2]

  • Ion Source Temperature: 230°C.[1][7]

  • Quadrupole Temperature: 150°C.[1][7]

LC-MS/MS Method for Pyrazine Analysis

This method is particularly suitable for the analysis of pyrazines in liquid samples, such as beverages, or for less volatile or thermally labile pyrazines.[3]

1. Sample Preparation:

  • For liquid samples like Baijiu, direct injection after filtration may be possible.[3]

  • For other matrices, a protein precipitation step may be necessary. For example, for plasma samples, add 200 µL of acetonitrile (B52724) containing an internal standard to 100 µL of plasma, vortex, and centrifuge to precipitate proteins.[8]

  • Filter the sample through a 0.22 or 0.45 µm filter before injection.[4][9]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size or a UHPLC column with smaller particle size).[9][10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Flow Rate: A typical flow rate is 0.3-1.0 mL/min, depending on the column dimensions.[4]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source is commonly used.[11]

  • Ionization Mode: ESI positive mode is often suitable for pyrazine analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each pyrazine.[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical process of cross-validation.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Equilibrate Equilibration (Heating) IS->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract GC_Injector GC Injector (Desorption) Extract->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Analysis Data Analysis & Quantification MS_Detector->Data_Analysis

Caption: Experimental workflow for pyrazine analysis using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid Sample or Extract IS Internal Standard Addition Sample->IS Filter Filtration LC_Column LC Column (Separation) Filter->LC_Column IS->Filter MS_Detector Tandem Mass Spectrometer (Detection) LC_Column->MS_Detector Data_Analysis Data Analysis & Quantification MS_Detector->Data_Analysis

Caption: Experimental workflow for pyrazine analysis using LC-MS/MS.

CrossValidation_Logic Define Define Acceptance Criteria Select Select Representative Samples (e.g., QCs) Define->Select Analyze_GCMS Analyze Samples with Validated GC-MS Method Select->Analyze_GCMS Analyze_LCMS Analyze Same Samples with Validated LC-MS Method Select->Analyze_LCMS Compare Compare Results Analyze_GCMS->Compare Analyze_LCMS->Compare Decision Results within Acceptance Criteria? Compare->Decision Pass Methods are Cross-Validated Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Caption: Logical flow for the cross-validation of GC-MS and LC-MS methods.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results for the same analyte in a given sample.[2] This is essential when transferring methods between laboratories or when one method is intended to replace another.[12] The process typically involves analyzing the same set of quality control (QC) samples at low, medium, and high concentrations with both the validated GC-MS and LC-MS methods.[8] The percentage difference between the results obtained from the two methods is then calculated and compared against predefined acceptance criteria.[8]

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of pyrazines. GC-MS is often the method of choice for volatile pyrazines due to its high sensitivity and extensive libraries for compound identification.[2] However, LC-MS/MS offers a potent alternative, particularly for less volatile or thermally unstable pyrazines, and can simplify sample preparation by allowing for the direct injection of liquid samples.[2][3] The selection of the most appropriate method will be dictated by the specific pyrazine compounds of interest, the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation.[2] Cross-validation should be performed when transitioning between these methods to ensure consistency and reliability of the analytical data.

References

A Comparative Guide to the Quantification of 2,3,5-Trimethylpyrazine: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 2,3,5-trimethylpyrazine (B81540), a key aroma compound found in various food products and a potential biomarker. The focus of this comparison is on two critical validation parameters: linearity and analytical range. Understanding these parameters is crucial for selecting the appropriate analytical technique to ensure accurate and reliable quantification.

Introduction to Linearity and Range

In analytical chemistry, linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. It is typically expressed by the coefficient of determination (R²), where a value close to 1.0 indicates a strong linear relationship.

The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of 2,3,5-trimethylpyrazine.

Quantitative Data Comparison

The following table summarizes the linearity and range of different analytical methods for the quantification of 2,3,5-trimethylpyrazine and related compounds. It is important to note that direct comparative studies for 2,3,5-trimethylpyrazine are limited; therefore, data from closely related pyrazine (B50134) compounds and other small molecules are included to provide a representative comparison of the capabilities of each technique.

Analytical MethodAnalyteMatrixLinearity (R²)Linear RangeReference
HS-SPME-GC-MS 2-Methoxy-3,5-dimethylpyrazine (B149192)Drinking Water0.99982.5 - 500 ng/mL[1]
GC-MS Piperazine Designer DrugsPlasma> 0.990 - 10 µg/mL[2]
HPLC-DAD Guanylhydrazone DerivativesNot Specified> 0.9991 - 25 µg/mL[3]
UPLC-MS/MS CladrinRat Plasma> 0.990.20 - 200 µg/L[4]
UPLC-MS/MS New Psychoactive SubstancesUrine> 0.99Not explicitly stated, but with LOQs of 0.005 - 0.01 µg/L[5]

Note: The data for HPLC-DAD and UPLC-MS/MS are for compounds other than 2,3,5-trimethylpyrazine but are representative of the performance of these methods for small organic molecules.

Experimental Workflow

A typical experimental workflow for the quantification of 2,3,5-trimethylpyrazine in a food matrix is illustrated below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis Sample Food Sample (e.g., Coffee, Roasted Nuts) Homogenization Homogenization/Grinding Sample->Homogenization Extraction Extraction (e.g., SPME, LLE) Homogenization->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation (Linearity, Range, etc.) Quantification->Validation

Experimental workflow for 2,3,5-trimethylpyrazine quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the extraction and analysis of volatile and semi-volatile compounds like 2,3,5-trimethylpyrazine from solid or liquid samples.

  • Sample Preparation:

    • For solid samples (e.g., roasted coffee beans), cryogenically grind the sample to a fine powder.

    • Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • For liquid samples, pipette a known volume into the vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of 2,3,5-trimethylpyrazine).

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler incubator and equilibrate at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes).

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes).

    • GC Conditions:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250-280°C) to separate the compounds.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify 2,3,5-trimethylpyrazine by comparing its mass spectrum and retention time with those of an authentic standard.

    • Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is an alternative for the quantification of pyrazines, particularly when derivatization is not desired or when dealing with less volatile pyrazines.

  • Sample Preparation:

    • Extract 2,3,5-trimethylpyrazine from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile) and technique (e.g., liquid-liquid extraction, solid-phase extraction).

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • HPLC-DAD Analysis:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and diode-array detector.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: Monitor the absorbance at the wavelength of maximum absorbance for 2,3,5-trimethylpyrazine (around 270-280 nm).

  • Data Analysis:

    • Identify 2,3,5-trimethylpyrazine by its retention time compared to a standard.

    • Quantify using an external or internal standard calibration curve based on the peak area at the selected wavelength.

Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of 2,3,5-trimethylpyrazine in complex matrices.

  • Sample Preparation:

    • Similar to the HPLC method, perform a suitable extraction of the analyte.

    • The final extract should be in a solvent compatible with the UPLC mobile phase.

  • UPLC-MS/MS Analysis:

    • UPLC System: A UPLC system capable of handling high backpressures.

    • Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

    • Mobile Phase: Similar to HPLC, but with UPLC-grade solvents and additives.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for pyrazines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which involves selecting a specific precursor ion for 2,3,5-trimethylpyrazine and one or more of its characteristic product ions.

  • Data Analysis:

    • Confirm the identity of 2,3,5-trimethylpyrazine by the presence of the correct precursor-product ion transitions and the retention time.

    • Quantify using a calibration curve constructed from the peak areas of the MRM transitions. An isotopically labeled internal standard is highly recommended for the most accurate quantification.

Conclusion

The choice of analytical method for the quantification of 2,3,5-trimethylpyrazine depends on the specific requirements of the study, including the sample matrix, the expected concentration range, and the desired level of sensitivity and selectivity.

  • GC-MS , particularly with headspace SPME, is a robust and widely used technique for volatile compounds like 2,3,5-trimethylpyrazine, offering excellent linearity and a broad analytical range.

  • HPLC-DAD provides a viable alternative, especially for less volatile pyrazines or when MS detection is not available. While it may have a slightly lower sensitivity than MS-based methods, it can still offer good linearity and a practical quantification range.

  • UPLC-MS/MS is the most sensitive and selective technique, making it the method of choice for trace-level analysis in complex matrices. It provides excellent linearity over a wide dynamic range, often extending to very low concentrations.

For researchers, scientists, and drug development professionals, a thorough validation of the chosen method, including the determination of linearity and range, is essential to ensure the generation of high-quality, reliable data.

References

Detecting Traces: A Comparative Guide to the Limit of Detection and Quantification for 2,3,5-Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of volatile organic compounds is paramount. This guide provides a comparative overview of analytical methodologies for the detection and quantification of 2,3,5-trimethylpyrazine (B81540), a key aroma compound found in various food products and a potential biomarker. Understanding the limits of detection (LOD) and quantification (LOQ) for different analytical techniques is crucial for selecting the appropriate method for a specific application, ensuring data accuracy and reliability.

This guide summarizes quantitative data, details experimental protocols, and provides a visual workflow for determining these critical analytical parameters.

Performance Comparison of Analytical Methods

The selection of an analytical method for the determination of 2,3,5-trimethylpyrazine depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of pyrazines.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
MHS-SPME-arrow-GC-MSOil2 - 60 ng/g (for a range of pyrazines)6 - 180 ng/g (for a range of pyrazines)[1]
HPLC-UVVinegar0.03 mg/L (for Tetramethylpyrazine)Not Specified
Hyperpolarized NMREdible OilsNot Specified21.0 μmol/L[2]

Note: Data for 2,3,5-trimethylpyrazine is limited in publicly available literature. The table includes data for a range of pyrazines or closely related compounds to provide an estimate of the expected performance of these analytical techniques. The sensitivity of a method is highly dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of 2,3,5-trimethylpyrazine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2,3,5-trimethylpyrazine.[3] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that pre-concentrates volatile analytes from the sample matrix onto a coated fiber before injection into the GC-MS system.

Sample Preparation (HS-SPME):

  • A known amount of the homogenized sample (e.g., food, beverage, biological fluid) is placed in a headspace vial.

  • An internal standard may be added for accurate quantification.

  • The vial is sealed and incubated at a specific temperature to allow the volatile compounds to partition into the headspace.

  • An SPME fiber with a suitable coating is exposed to the headspace for a defined period to adsorb the analytes.

  • The fiber is then retracted and introduced into the hot injector of the GC-MS for thermal desorption of the analytes.

GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., DB-WAX, TG-5SILMS) is used for separation.[4]

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interaction with the stationary phase.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) is commonly used to fragment the analyte molecules.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum that can be used for compound identification by comparison to a spectral library.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. For the analysis of pyrazines, reversed-phase HPLC with UV detection is often employed.

Sample Preparation:

  • The sample is typically extracted with a suitable solvent (e.g., methanol, acetonitrile).

  • The extract may be filtered and diluted as necessary before injection.

HPLC-UV Analysis:

  • HPLC System:

    • Column: A C18 column is commonly used for the separation of pyrazines.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is used as the mobile phase. The composition can be isocratic (constant) or a gradient (varied over time).

    • Flow Rate: The mobile phase is pumped through the column at a constant flow rate.

  • UV Detector:

    • The detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The choice of wavelength depends on the UV-Vis absorption spectrum of 2,3,5-trimethylpyrazine.

Workflow for Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)

The determination of LOD and LOQ is a critical part of method validation, establishing the lower limits of reliable measurement. The following diagram illustrates a general workflow for this process.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification A Prepare a series of calibration standards of decreasing concentration D Analyze calibration standards to establish the calibration curve and its slope (S) A->D B Prepare multiple blank samples (matrix without analyte) C Analyze blank samples to determine the standard deviation of the noise (σ_blank) B->C E Calculate LOD (e.g., 3.3 * σ_blank / S) C->E F Calculate LOQ (e.g., 10 * σ_blank / S) C->F D->E D->F G Prepare and analyze samples at the calculated LOD and LOQ concentrations E->G F->G H Verify that the signal at LOD is distinguishable from the blank G->H I Verify that the precision and accuracy at LOQ meet predefined criteria G->I

Caption: General workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

This guide provides a foundational understanding of the analytical methodologies for detecting and quantifying 2,3,5-trimethylpyrazine. For specific applications, it is crucial to perform in-house method validation to determine the precise LOD and LOQ for the matrix and instrumentation being used.

References

Safety Operating Guide

Safe Disposal of 2,3,5-Trimethylpyrazine-D10: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of 2,3,5-Trimethylpyrazine-D10 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. The information is derived from safety data sheets and focuses on mitigating the risks associated with this flammable and harmful chemical.

Immediate Safety and Disposal Protocols

This compound is classified as a flammable liquid and vapor that is harmful if swallowed and causes serious eye irritation.[1][2] Adherence to proper disposal protocols is mandatory to prevent accidental ignition, contamination, and exposure. Waste must not be disposed of with household garbage or allowed to enter sewage systems.[1] All disposal activities must comply with local, regional, national, and international regulations.[1][3] It is recommended to engage an approved waste disposal plant for the final disposition of the chemical and its containers.[2][4]

Quantitative Data for 2,3,5-Trimethylpyrazine

The following table summarizes key quantitative data for 2,3,5-Trimethylpyrazine. Note that these properties are for the non-deuterated form but are the most relevant for safety and handling of the D10 isotopologue.

PropertyValue
CAS Number14667-55-1[1][2][5]
EC Number238-712-0[1][5]
Molecular FormulaC7H10N2[4]
Molecular Weight122.17 g/mol [4]
Flash Point54 °C (129.2 °F)[5]
Oral LD50 (Rat)806 mg/kg[1]
NFPA RatingHealth: 2, Fire: 2, Reactivity: 0[1]
HMIS RatingHealth: 2, Fire: 2, Reactivity: 0[1]

Experimental Protocols for Disposal

Unused Product and Contaminated Materials Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containment: Place the waste into a suitable, properly labeled, and tightly closed container for disposal.[2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][6]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet.

Spill Cleanup and Disposal:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area, including sparks, open flames, and hot surfaces.[2][6][7] Use non-sparking tools and explosion-proof equipment.[2][5]

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.[1][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemically resistant gloves, and protective overalls.[7]

  • Containment and Absorption: Contain the spill and absorb the liquid using an inert material such as sand, silica (B1680970) gel, or vermiculite.[2][7] Do not use combustible materials like sawdust.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][7]

  • Final Disposal: Label the container appropriately and dispose of it as hazardous waste according to official regulations.[1]

Empty Container Disposal:

Empty containers may retain product residue and vapors, making them potentially dangerous.[5] They should be taken to an approved waste handling site for recycling or disposal.[3] Do not reuse empty containers. Uncleaned packaging must be disposed of according to official regulations.[1] Rinsing with water, and a cleansing agent if necessary, may be appropriate for decontamination before disposal.[1]

Disposal Workflow

G cluster_prep Preparation & Assessment cluster_spill Spill Response cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Identify Waste (Unused Product, Spill, Empty Container) ppe Don Appropriate PPE (Gloves, Goggles, etc.) start->ppe spill_detected Spill Detected ppe->spill_detected If Spill collect Collect Waste into Suitable, Labeled Container ppe->collect If Unused Product or Empty Container remove_ignition Remove Ignition Sources & Ensure Ventilation spill_detected->remove_ignition absorb Absorb with Inert Material (Sand, Vermiculite) remove_ignition->absorb absorb->collect seal Tightly Seal Container collect->seal store Store in Cool, Well-Ventilated Area Away from Incompatibles seal->store contact_vendor Contact Licensed Waste Disposal Service store->contact_vendor documentation Provide Safety Data Sheet contact_vendor->documentation dispose Dispose in Accordance with all Applicable Regulations documentation->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.